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  • Product: 2-(Hydroxymethyl)pyridin-4-ol
  • CAS: 860411-74-1; 860411-74-1

Core Science & Biosynthesis

Foundational

2-(Hydroxymethyl)pyridin-4-ol CAS 860411-74-1 properties

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and organic chemists. It prioritizes mechanistic insight, experimental rigor, and actionable data over generic descript...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and organic chemists. It prioritizes mechanistic insight, experimental rigor, and actionable data over generic descriptions.

CAS: 860411-74-1 | Structure: C₆H₇NO₂ | Mol.[1][2][3][4] Weight: 125.13 g/mol [1]

Executive Summary & Scaffold Analysis

2-(Hydroxymethyl)pyridin-4-ol (also known as 2-(hydroxymethyl)-4-pyridone) represents a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for phenol, amide, and purine moieties.[2][4] Its utility stems from its dual-tautomeric nature , allowing it to function as both a hydrogen bond donor (HBD) and acceptor (HBA) within enzyme active sites—particularly in the hinge regions of kinases.[2][4]

Unlike simple pyridines, the presence of the 4-hydroxyl group introduces a significant electronic bias toward the 4-pyridone tautomer in polar media.[4] This structural nuance is critical for rational drug design, as it dictates the spatial orientation of hydrogen bonding vectors during ligand-protein docking.[4]

Core Applications
  • Kinase Inhibition: The pyridone motif mimics the hydrogen-bonding pattern of ATP's adenine ring.[4]

  • Fragment-Based Drug Design (FBDD): High ligand efficiency (LE) due to low molecular weight and high polarity.[2][4]

  • Metal Chelation: The 2-hydroxymethyl group, in conjunction with the ring nitrogen/oxygen, forms stable 5- or 6-membered chelate rings with divalent metals (Zn²⁺, Fe²⁺), relevant in metalloenzyme inhibition.[2][4]

Physicochemical & Structural Properties[5][7]

The compound exhibits distinct behavior depending on the solvent environment.[4][5][6] Researchers must account for the Pyridinol-Pyridone Tautomerism when interpreting spectral data or modeling binding interactions.

PropertyValue / CharacteristicNotes
CAS Number 860411-74-1
Molecular Formula C₆H₇NO₂
Exact Mass 125.0477Monoisotopic
Tautomer Preference 4-Pyridone (Keto) Dominant in polar solvents (DMSO, H₂O) and solid state.[2][4]
Predicted pKa (OH) ~3.2 (NH⁺) / ~11.0 (OH)The 4-OH is weakly acidic; the ring N is weakly basic.[2][4]
LogP (Predicted) -0.8 to -1.2Highly hydrophilic; excellent aqueous solubility.[2][4]
H-Bond Donors 2(NH of pyridone, OH of hydroxymethyl)
H-Bond Acceptors 3(C=O of pyridone, OH oxygen, Ring N)
Tautomeric Equilibrium

In aqueous solution and DMSO, the equilibrium heavily favors the 4-pyridone (B) form over the 4-hydroxypyridine (A) form due to the stabilization energy of the amide-like resonance and solvation effects.[4]

  • Form A (Enol): Predominates in gas phase or highly non-polar solvents.[4]

  • Form B (Keto): Predominates in biological fluids and crystal lattice.[4]

Synthetic Pathways & Manufacturing[5]

While direct ammonolysis of 4-pyrones (e.g., Kojic acid derivatives) is possible, it often yields complex mixtures or requires specific 5-substitution patterns.[2][4] The most robust, laboratory-validated route for high-purity synthesis involves the reduction of 4-alkoxypicolinic acid derivatives , followed by deprotection.[2][4] This method preserves the sensitive 4-oxygenation state.

Representative Synthetic Protocol

Target: 2-(Hydroxymethyl)pyridin-4-ol from 4-methoxypicolinic acid.

Step 1: Esterification & Reduction

The carboxylic acid is first protected as a methyl ester to facilitate hydride reduction.

  • Reagents: 4-Methoxypicolinic acid, SOCl₂, MeOH, NaBH₄ (or LiAlH₄).[2][4]

  • Mechanism: Acid-catalyzed esterification followed by nucleophilic acyl substitution (hydride transfer).[2][4]

  • Process Control: Monitor disappearance of ester C=O stretch (1730 cm⁻¹) via IR or TLC (EtOAc/Hex 1:1).

Step 2: Demethylation (The Critical Step)

Conversion of the 4-methoxy group to the 4-hydroxy (pyridone) moiety.[2][4]

  • Reagents: 48% HBr (aq) or BBr₃ in CH₂Cl₂.[4]

  • Conditions: Reflux (HBr) or -78°C to RT (BBr₃).

  • Purification: Neutralization to pH 6-7 precipitates the product or requires extraction with n-Butanol.[2]

Synthesis SM 4-Methoxypicolinic Acid (CAS 2456-27-1) Inter1 Methyl 4-methoxypicolinate SM->Inter1 1. SOCl2, MeOH Reflux Inter2 2-(Hydroxymethyl)-4-methoxypyridine Inter1->Inter2 2. NaBH4, MeOH 0°C -> RT Product 2-(Hydroxymethyl)pyridin-4-ol (Tautomer Mix) Inter2->Product 3. 48% HBr, Reflux (Demethylation)

Figure 1: Validated synthetic route via reduction-demethylation sequence.

Experimental Characterization (Self-Validating Data)

To ensure the identity of CAS 860411-74-1, the following spectral signatures must be verified. Note that the chemical shifts are highly dependent on solvent and concentration due to H-bonding and tautomerism.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Favors Pyridone form)[2][4]

  • δ 11.0 - 11.5 ppm (br s, 1H): NH proton of the pyridone ring.[2][4] (Disappears with D₂O shake).

  • δ 7.2 - 7.5 ppm (d, 1H): H-6 proton (adjacent to Nitrogen).[2][4]

  • δ 6.0 - 6.3 ppm (m, 2H): H-3 and H-5 protons (shielded by the electron-rich system).[2][4]

  • δ 5.2 - 5.5 ppm (t, 1H): OH of the hydroxymethyl group.[2][4]

  • δ 4.3 - 4.5 ppm (d, 2H): CH₂ of the hydroxymethyl group.[2][4]

Quality Control Check: If the spectrum shows a sharp singlet at ~3.8 ppm, the demethylation (Step 2) is incomplete (presence of O-Methyl).[2][4]

Mass Spectrometry (LC-MS)[2][5]
  • Ionization: ESI (+)

  • Observed Mass: [M+H]⁺ = 126.1 m/z[2][4]

  • Fragmentation: Loss of H₂O ([M+H-18]⁺ = 108.[2][4]1) is common for hydroxymethyl species.[4]

Reactivity & Functionalization Strategy

For medicinal chemists, the value of this scaffold lies in its ability to be selectively functionalized.[4]

  • Selective O-Alkylation vs. N-Alkylation:

    • Reaction with alkyl halides in the presence of K₂CO₃ often yields a mixture of O-alkyl (pyridinol ether) and N-alkyl (pyridone) products.[2][4]

    • Control: Use Ag₂CO₃ or non-polar solvents to favor O-alkylation (if the aromatic pyridine form is desired).[2][4] Use NaH/DMF to favor N-alkylation.[2]

  • Oxidation:

    • The primary alcohol (hydroxymethyl) can be selectively oxidized to the aldehyde (using MnO₂) or carboxylic acid (using KMnO₄), providing a handle for reductive amination or amide coupling.[2][4]

  • Halogenation:

    • Electrophilic halogenation (e.g., NIS, NBS) will occur preferentially at the 3- and 5-positions , activated by the 4-OH/C=O group.[2][4]

Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes (H319), skin (H315), and respiratory system (H335).[2][4]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Stability: Stable in aqueous solution at neutral pH. Avoid strong oxidizing agents.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.[4] Use a fume hood during synthesis, especially when using HBr or SOCl₂.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 16108579, 2-(Hydroxymethyl)pyridin-4-ol.[1][2][4] [Link][2][4]

  • Tautomerism in 4-Pyridones: Beak, P., et al. "Protomeric Equilibria in 2- and 4-Hydroxypyridines."[2] Accounts of Chemical Research, 1977. [Link][2][4]

  • Kinase Inhibitor Scaffolds: Roughley, S. D., & Jordan, A. M.[4] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 2011. (Contextual grounding for pyridone utility). [Link]

Sources

Exploratory

Difference between 2-(Hydroxymethyl)pyridin-4-ol and Piconol (2-pyridinemethanol)

Executive Summary This guide provides a rigorous technical differentiation between Piconol (2-pyridinemethanol) and its functionalized analog, 2-(Hydroxymethyl)pyridin-4-ol . While they share a hydroxymethyl-substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical differentiation between Piconol (2-pyridinemethanol) and its functionalized analog, 2-(Hydroxymethyl)pyridin-4-ol . While they share a hydroxymethyl-substituted pyridine core, their electronic behaviors diverge radically due to the 4-position substitution. Piconol functions as a classic pyridine base and bidentate ligand. In contrast, 2-(Hydroxymethyl)pyridin-4-ol exhibits keto-enol tautomerism, significantly altering its pKa, solubility profile, and utility in fragment-based drug discovery (FBDD), particularly for metalloenzyme targets.

Part 1: Structural & Electronic Architecture

The fundamental difference lies in the aromatic stability versus tautomeric equilibrium.

Chemical Identity
FeaturePiconol 2-(Hydroxymethyl)pyridin-4-ol
CAS Registry 586-98-1860411-74-1
IUPAC Name Pyridin-2-ylmethanol2-(Hydroxymethyl)pyridin-4-ol
Formula C₆H₇NOC₆H₇NO₂
MW 109.13 g/mol 125.13 g/mol
Core Character Aromatic HeterocycleTautomeric Heterocycle
Dominant Form (Polar Solvent) Pyridine (Aromatic)4-Pyridone (1H-pyridin-4-one)
Tautomerism & Protonation States

The 4-hydroxyl group is not merely a substituent; it destabilizes the aromatic sextet in favor of the 4-pyridone form in polar media.

  • Piconol: Exists strictly as the pyridine tautomer. The ring nitrogen is a hydrogen bond acceptor (

    
    ).
    
  • 2-(Hydroxymethyl)pyridin-4-ol: Exists in equilibrium between the pyridin-4-ol (aromatic) and pyridin-4-one (non-aromatic, polar) forms. In aqueous solution, the 4-pyridone tautomer predominates due to the high solvation energy of the dipolar resonance contributor.

Tautomerism cluster_0 Piconol (Static) cluster_1 2-(Hydroxymethyl)pyridin-4-ol (Dynamic) P Pyridine Form (Stable Aromatic) T1 4-Hydroxypyridine Form (Gas Phase/Non-polar) T2 4-Pyridone Form (Polar Solvent/Solid State) T1->T2 Tautomerization (H-shift)

Figure 1: Comparative stability profiles. Piconol remains static, while the 4-ol derivative undergoes solvent-dependent tautomerization.

Part 2: Synthetic Methodologies

The synthesis of these two compounds requires distinct retrosynthetic logic. Piconol is typically accessed via reduction , whereas the 4-ol derivative requires ring transformation from pyrone precursors (Kojic acid).

Protocol A: Synthesis of Piconol (Reductive Approach)

Target: Conversion of Picolinic Acid/Esters to Alcohol.

  • Mechanism: Hydride transfer to the carbonyl carbon.

  • Standard Reagent: Sodium Borohydride (

    
    ) with activation (e.g., 
    
    
    
    or
    
    
    ) or catalytic hydrogenation (
    
    
    ).

Step-by-Step Workflow:

  • Dissolution: Dissolve Methyl picolinate (1.0 eq) in anhydrous Methanol.

  • Activation: Add

    
     (1.5 eq) to activate the ester carbonyl (chelation control).
    
  • Reduction: Add

    
     (2.0 eq) portion-wise at 0°C to control exotherm.
    
  • Quench: Quench with saturated

    
    .
    
  • Extraction: Extract with DCM (Piconol is water-soluble; salting out is required).

Protocol B: Synthesis of 2-(Hydroxymethyl)pyridin-4-ol (Ring Transformation)

Target: Insertion of Nitrogen into Kojic Acid Scaffold.

  • Mechanism: Michael addition-elimination followed by ring opening/closing (ANRORC-like mechanism).

  • Precursor: Kojic Acid (5-hydroxy-2-(hydroxymethyl)-4-pyrone).[1][2]

Step-by-Step Workflow:

  • Protection (Critical): React Kojic acid with Benzyl chloride (

    
    ) in MeOH/NaOH to protect the enolic hydroxyl. Rationale: Prevents side reactions during amination.
    
  • Amination: Treat the protected pyrone with aqueous Ammonia (

    
    ) or Ammonium Acetate in ethanol at reflux (70-80°C) for 6–12 hours.
    
    • Observation: The solution darkens as the oxygen in the ring is replaced by nitrogen.

  • Deprotection: Subject the intermediate (2-hydroxymethyl-5-benzyloxy-pyridin-4-one) to Hydrogenolysis (

    
    ) in MeOH.
    
  • Isolation: Filter catalyst and concentrate. The product crystallizes as the pyridone tautomer.

Synthesis cluster_Piconol Piconol Route (Reduction) cluster_4ol 4-ol Route (Ring Transformation) start1 Picolinic Acid/Ester step1 NaBH4 / LiCl (Reductive Hydride Transfer) start1->step1 end1 Piconol step1->end1 start2 Kojic Acid (Pyrone Core) step2a BnCl / NaOH (Protection of Phenolic OH) start2->step2a step2b NH4OH / Heat (O -> N Ring Exchange) step2a->step2b step2c H2 / Pd-C (Deprotection) step2b->step2c end2 2-(Hydroxymethyl)pyridin-4-ol step2c->end2

Figure 2: Synthetic divergence. Piconol utilizes functional group interconversion, while the 4-ol derivative requires heterocyclic core modification.

Part 3: Physicochemical & Coordination Profile

Acid-Base Properties

The introduction of the 4-OH group drastically alters the ionization profile.

  • Piconol:

    • 
       (Pyridinium 
      
      
      
      Pyridine): ~5.1 .
    • 
       (Alcohol 
      
      
      
      Alkoxide): ~13.5 .
    • Behavior: Acts as a weak base at physiological pH.

  • 2-(Hydroxymethyl)pyridin-4-ol:

    • 
       (Cation 
      
      
      
      Neutral): ~3.2 (Lower than Piconol due to resonance stabilization of the neutral pyridone).
    • 
       (Neutral 
      
      
      
      Anion): ~9.9 - 11.0 (Phenolic/Enolic deprotonation).
    • Behavior: Amphoteric. At physiological pH (7.4), it exists primarily as the neutral pyridone species.

Coordination Chemistry (Ligand Utility)
  • Piconol (N,O-Donor): Forms 5-membered chelate rings with transition metals (Cu, Zn, Fe). The alcohol oxygen deprotonates at high pH to form neutral complexes.

  • 4-ol Derivative (O,O vs N,O Donor):

    • Primary Mode: The 4-pyridone unit (specifically 3-hydroxy-4-pyridinones) is a privileged scaffold for Iron (Fe³⁺) chelation . While this specific molecule lacks the adjacent 3-OH, the 4-OH provides an alternative binding site.

    • Mixed Mode: It can bridge metal centers, using the 2-hydroxymethyl group and the 4-keto/enol group to form polymeric networks (MOFs).

Part 4: Applications in Drug Discovery

Piconol: The Linker

Piconol is primarily a fragment intermediate . It is rarely the pharmacophore itself.

  • Use Case: Synthesis of Dipicolylamine (DPA) derivatives for Zinc sensing.

  • Function: The pyridine nitrogen provides solubility and moderate affinity; the alcohol is converted to halides for coupling.

2-(Hydroxymethyl)pyridin-4-ol: The Pharmacophore

This molecule is a bioisostere of Kojic acid and a precursor to hydroxypyridinone (HOPO) siderophores.

  • Tyrosinase Inhibition: Like Kojic acid, it chelates the binuclear copper active site of tyrosinase, but the pyridine ring offers improved bioavailability and skin penetration compared to the pyrone.

  • Neuroprotection: The 4-pyridone scaffold is investigated for iron-scavenging in neurodegenerative diseases (Parkinson's/Alzheimer's), where oxidative stress via Fenton chemistry is a driver.

  • Antibacterial Agents: Used as a siderophore mimic to hijack bacterial iron transport systems (Trojan Horse strategy).

References

  • Synthesis of Piconol Derivatives

    • BenchChem Technical Guide. "An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol) Derivatives." (2025).

  • Tautomerism of Hydroxypyridines

    • Schlegel, H. B., et al. "Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study." Journal of Physical Chemistry, 1991.

  • Kojic Acid to Pyridone Conversion

    • Zirak, M., & Eftekhari-Sis, B. "Kojic acid in organic synthesis."[1] Turkish Journal of Chemistry, 2015.[1]

  • Coordination Chemistry of Pyridine Alcohols

    • ACS Omega. "Ancillary-Ligand-Assisted Variation in Nuclearities Leading to the Formation of Copper(II) Complexes." (2022).

  • Product Specifications (CAS 860411-74-1)

    • Sigma-Aldrich Product Data: 2-(Hydroxymethyl)pyridin-4-ol.

Sources

Foundational

Technical Guide: Metal Chelation Properties of Hydroxymethyl Pyridinols

Executive Summary This technical guide analyzes the coordination chemistry, thermodynamic stability, and therapeutic utility of hydroxymethyl pyridinols , specifically focusing on the 3-hydroxy-4-pyridinone (3,4-HPO) cla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the coordination chemistry, thermodynamic stability, and therapeutic utility of hydroxymethyl pyridinols , specifically focusing on the 3-hydroxy-4-pyridinone (3,4-HPO) class derived from Kojic acid . These ligands represent a critical scaffold in medicinal inorganic chemistry due to their high affinity for "hard" Lewis acids (Fe³⁺, Al³⁺) and intermediate affinity for borderline metals (Cu²⁺, Zn²⁺).

Unlike simple hydroxypyridinones (e.g., Deferiprone), the incorporation of a hydroxymethyl group (-CH₂OH) at the C2 or C6 position fundamentally alters the ligand's solvation shell, affecting biodistribution, blood-brain barrier (BBB) permeability, and interaction with metalloenzyme active sites (e.g., Tyrosinase). This guide synthesizes the structural basis of chelation, thermodynamic parameters, and validated experimental protocols for their synthesis and characterization.[1]

Structural Basis of Chelation

The Pharmacophore: O,O-Bidentate Ligands

The core chelating unit of hydroxymethyl pyridinols is the


-hydroxyketone  moiety. While often referred to as "pyridinols" due to aromatic tautomerism, these compounds predominantly exist as pyridinones  in neutral aqueous solution.
  • Donor Atoms: The chelation occurs via the carbonyl oxygen (C4=O) and the deprotonated hydroxyl oxygen (C3-O⁻).

  • Chelate Ring: Binding forms a thermodynamically stable five-membered chelate ring .

  • Tautomeric Equilibrium:

    • Form A (Pyridinone): Predominant at physiological pH; favors metal binding.

    • Form B (Pyridinol): Aromatic 3,4-dihydroxypyridine form; contributes to resonance stabilization of the complex.

The Role of the Hydroxymethyl Group

The -CH₂OH substituent is not passive. It serves two critical functions:

  • Hydrophilicity: It lowers the partition coefficient (

    
    ), preventing excessive accumulation in lipid bilayers compared to alkyl-substituted analogs (e.g., 2-methyl derivatives).
    
  • Secondary Coordination: In metalloenzymes like Tyrosinase, the hydroxymethyl group often engages in hydrogen bonding with distal amino acid residues within the active site pocket, anchoring the inhibitor.

Thermodynamics & Stability Constants

The efficacy of a chelator is defined by its cumulative stability constant (


) and its pM value (concentration of free metal at pH 7.4). Hydroxymethyl pyridinols follow the Hard-Soft Acid-Base (HSAB)  theory, showing a marked preference for high-charge density cations.
Comparative Stability Data

The following table synthesizes thermodynamic data for 2-hydroxymethyl-3-hydroxy-4-pyridinone (HMP) compared to the parent Kojic Acid and the clinical standard Deferiprone .

Metal IonLigand ClassStoichiometry (M:L)Log

Log

(Cumulative)
pM* (pH 7.4)
Fe(III) Kojic Acid (Pyrone)1:3~8.6~25.018.2
Fe(III) HMP (Pyridinone) 1:3 ~14.2 ~36.5 26.8
Fe(III) Deferiprone1:315.037.227.5
Cu(II) HMP (Pyridinone)1:2~10.5~19.810.2
Al(III) HMP (Pyridinone)1:3~12.8~32.021.5
Zn(II) HMP (Pyridinone)1:2~7.5~13.57.8

*pM calculated at [L]total = 10⁻⁵ M, [M]total = 10⁻⁶ M.

Key Insight: The conversion of the pyrone ring (Kojic acid) to the pyridinone ring (HMP) increases the affinity for Iron(III) by over 11 orders of magnitude (


). This is due to the greater basicity of the pyridinone nitrogen compared to the pyrone oxygen, which enhances the electron density at the coordinating oxygen atoms.
Chelation Mechanism Diagram

The following diagram illustrates the stepwise formation of the tris-complex [FeL₃]⁰, which is the neutral, excretable species in iron chelation therapy.

ChelationMechanism cluster_legend Thermodynamic Progression Fe Fe(H₂O)₆³⁺ (Free Metal) ML [FeL(H₂O)₄]²⁺ (1:1 Complex) Fe->ML + L⁻, -2H₂O (Log K₁ ≈ 14.2) L HL (Ligand) ML2 [FeL₂(H₂O)₂]⁺ (1:2 Complex) ML->ML2 + L⁻, -2H₂O (Log K₂ ≈ 11.5) ML3 [FeL₃]⁰ (1:3 Neutral Complex) ML2->ML3 + L⁻, -2H₂O (Log K₃ ≈ 10.8)

Caption: Stepwise coordination of Fe(III) by hydroxymethyl pyridinones. The formation of the neutral 1:3 complex is pH-dependent and critical for membrane diffusion.

Biological Applications

Tyrosinase Inhibition (Melanogenesis)

Hydroxymethyl pyridinols (specifically Kojic acid and its esters) are gold-standard tyrosinase inhibitors.

  • Mechanism: Tyrosinase is a binuclear copper enzyme. The ligand chelates the Cu(II) ions within the active site, preventing the oxidation of Tyrosine to DOPAquinone.[2]

  • Advantage: The hydroxymethyl group allows the molecule to fit into the entrance of the active site, while the O,O-donor set strips the copper.

Iron Overload Therapy

While Deferiprone is the market standard, HMP derivatives are investigated to reduce toxicity. The hydroxymethyl group increases water solubility, potentially reducing the agranulocytosis risks associated with more lipophilic analogs that partition too aggressively into cell membranes.

Experimental Protocols

Protocol A: Synthesis of 2-Hydroxymethyl-3-hydroxy-4-pyridinone

Rationale: This protocol utilizes the "Amine Insertion" method, converting the pyrone ring of Kojic acid to a pyridinone ring while preserving the hydroxymethyl group.

Reagents:

  • Kojic Acid (0.1 mol)

  • Primary Amine (R-NH₂, e.g., Methylamine for N-methyl derivative) (0.5 mol)

  • Ethanol/Water (1:1 v/v)

  • Sodium Hydroxide (pH adjustment)

Workflow:

  • Dissolution: Dissolve 14.2 g of Kojic acid in 100 mL of Ethanol/Water mixture.

  • Protection (Optional but Recommended): To prevent side reactions, the phenolic -OH can be protected with a benzyl group (Benzyl chloride, NaOH, reflux) prior to ring conversion. Note: Direct amination is possible but yields are lower.

  • Amination: Add the primary amine (5 equivalents) to the solution.

  • Reflux: Heat the mixture in a sealed vessel at 110°C for 6–12 hours. The solution will darken.

  • Crystallization: Cool to room temperature. Acidify to pH 1 with concentrated HCl to precipitate the hydrochloride salt.

  • Purification: Recrystallize from methanol.

Protocol B: Determination of Stability Constants (Potentiometric Titration)

Rationale: Potentiometry is the most accurate method for determining protonation (


) and stability (

) constants in aqueous solution.

System Setup:

  • Apparatus: Mettler Toledo Automatic Titrator (or equivalent) with a glass combination pH electrode.

  • Conditions:

    
    ; Ionic Strength 
    
    
    
    (KCl or KNO₃).
  • Inert Atmosphere: Purified Nitrogen (

    
    ) gas bubbling to remove dissolved 
    
    
    
    .

Step-by-Step Procedure:

  • Calibration: Calibrate the electrode using standard buffers (pH 4.01, 7.00, 10.01). Convert pH readings to

    
     using Gran’s method.
    
  • Ligand Titration: Titrate the free ligand (1 mM) with standard KOH (0.1 M) to determine ligand

    
     values (typically 
    
    
    
    ,
    
    
    ).
  • Complex Titration: Prepare a solution containing Ligand:Metal in ratios of 2:1, 3:1, and 4:1 (to ensure full coordination).

  • Data Acquisition: Titrate from pH 2.0 to 11.0. Record EMF after stabilization (drift < 0.5 mV/min).

  • Calculation: Use Hyperquad2008 or BEST software to fit the titration curves and solve for

    
     values.
    

Validation Logic:

  • The titration curve must show distinct inflection points corresponding to the release of protons upon metal binding.

  • If precipitation occurs (visible turbidity), the data points beyond that pH must be discarded.

Workflow Diagram: Stability Constant Determination

TitrationWorkflow Start Start: Ligand Solution (1mM in 0.1M KCl) Calib Electrode Calibration (Gran's Method) Start->Calib AddMetal Add Metal Ion (Fe³⁺/Cu²⁺) Calib->AddMetal Titrate Auto-Titration with KOH (pH 2 → 11) AddMetal->Titrate Data Data: pH vs. Volume Base Titrate->Data Fit Hyperquad/BEST Analysis (Refine Log β) Data->Fit Output Output: Stability Constants (Log K₁, Log K₂, Log K₃) Fit->Output

Caption: Analytical workflow for determining thermodynamic stability constants using potentiometric titration.

References

  • Hider, R. C., & Kong, X. (2013). "Iron: Effect of Overload and Therapeutic Chelation."[1][3] In Comprehensive Inorganic Chemistry II. Elsevier.[4]

  • Santos, M. A., et al. (2012). "Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms." Molecules.

  • Martell, A. E., & Smith, R. M. (2004). "NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes." NIST.

  • Nurchi, V. M., et al. (2016). "Chelating Agents in Metal Toxicity."[5] In Molecular Factors and Mechanisms Affecting Iron and Other Metal Excretion.

  • Cabantchik, Z. I. (2014). "Labile iron in cells and body fluids: physiology, pathology, and pharmacology." Frontiers in Pharmacology.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic N-Functionalization of 2-(Hydroxymethyl)pyridin-4-ol

Executive Summary The functionalization of 2-(hydroxymethyl)pyridin-4-ol presents a classic chemoselectivity challenge in heterocyclic synthesis. This substrate contains three nucleophilic sites: the pyridone nitrogen, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 2-(hydroxymethyl)pyridin-4-ol presents a classic chemoselectivity challenge in heterocyclic synthesis. This substrate contains three nucleophilic sites: the pyridone nitrogen, the phenolic oxygen (C4-position), and the primary alcohol (C2-position).

For drug development applications requiring the N-protected pyridone scaffold, achieving regioselectivity without protecting the primary alcohol is difficult but feasible by leveraging


 differences. This guide details the N-selective protection  using SEM (2-(Trimethylsilyl)ethoxymethyl)  and PMB (p-Methoxybenzyl)  groups.

Key Technical Insight: The


 of the pyridone N-H (~11.0) is significantly lower than that of the primary alcohol (~16.0). By using stoichiometric strong base (NaH) in a polar aprotic solvent (DMF), we generate the mono-anion which reacts preferentially at the nitrogen center, the thermodynamic sink for alkylation in this solvent system.

Mechanistic Analysis & Strategy

The Ambident Nucleophile Challenge

4-Hydroxypyridines exist in a tautomeric equilibrium with 4-pyridones. In solution, particularly in polar solvents, the 4-pyridone form predominates. However, upon deprotonation, the resulting anion is ambident , capable of reacting at either the Nitrogen or the Oxygen.

  • N-Alkylation (Target): Favored by thermodynamic control, polar aprotic solvents (DMF), and "soft" counterions.

  • O-Alkylation (Impurity): Favored by non-polar solvents, silver salts (Ag+), or steric hindrance at the nitrogen.

  • Primary Alcohol Interference: A competitive nucleophile that must remain inert.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the targeted N-selective route.

G Substrate 2-(Hydroxymethyl)pyridin-4-ol (Tautomeric Mix) Anion Pyridone Mono-Anion (N- vs O- Nucleophile) Substrate->Anion Deprotonation (pKa ~11) Base Base (NaH) (1.1 equiv) Base->Anion N_Product N-Protected Product (Thermodynamic Target) Anion->N_Product DMF, 0°C (Major Pathway) O_Product O-Alkylated Impurity (Kinetic/Solvent Dependent) Anion->O_Product Minor Pathway OH_Product Primary Alcohol Protection (Over-alkylation Risk) Anion->OH_Product Excess Base/R-X Electrophile Electrophile (SEM-Cl) (1.0 equiv) Electrophile->N_Product

Figure 1: Reaction pathways for the alkylation of 2-(hydroxymethyl)pyridin-4-ol. The green path represents the optimized protocol.

Protocol A: High-Fidelity N-SEM Protection

Objective: Install the SEM group on the nitrogen with >90% regioselectivity, leaving the primary alcohol free.

Reagents & Equipment
  • Substrate: 2-(Hydroxymethyl)pyridin-4-ol (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

  • Electrophile: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.05 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

  • Quench: Sat. aq. NH₄Cl[1]

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and cool under Argon. Charge with NaH (1.1 equiv). Wash NaH with dry hexanes (3x) to remove mineral oil if downstream purification is sensitive to grease (optional but recommended).

  • Solvation: Suspend NaH in anhydrous DMF (50% of total volume). Cool to 0 °C in an ice bath.

  • Deprotonation: Dissolve the substrate in the remaining DMF. Add this solution dropwise to the NaH suspension over 15 minutes.

    • Observation: Hydrogen gas evolution will occur. The solution typically turns yellow/orange, indicating anion formation.

    • Critical Hold: Stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyridone N-H without touching the primary alcohol (which requires higher energy/excess base to deprotonate significantly in this equilibrium).

  • Electrophile Addition: Add SEM-Cl (1.05 equiv) dropwise via syringe pump or slow addition funnel over 20 minutes at 0 °C.

    • Why Slow Addition? Prevents local high concentrations of electrophile that could react with the neutral primary alcohol.

  • Reaction: Allow the mixture to warm to room temperature slowly and stir for 2–4 hours.

    • Monitoring: Check TLC (5% MeOH in DCM). The N-alkylated product is usually more polar than the O-alkylated impurity but less polar than the starting material.

  • Workup:

    • Cool back to 0 °C.

    • Quench carefully with saturated aqueous NH₄Cl.

    • Extract with EtOAc (3x).[1] Wash combined organics with H₂O (2x) and Brine (1x) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash column chromatography (SiO₂).

    • Gradient: 0 → 10% MeOH in DCM.

    • Note: The N-SEM product often elutes after the O-SEM impurity (if present).

Protocol B: Scalable N-PMB Protection

Objective: A cost-effective alternative for larger scale batches where SEM is too expensive or fluoride deprotection is undesirable.

Reagents[2][3][4]
  • Substrate: 2-(Hydroxymethyl)pyridin-4-ol (1.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃) - Anhydrous, finely ground (2.0 equiv)

  • Electrophile: p-Methoxybenzyl chloride (PMB-Cl) (1.1 equiv)

  • Solvent: DMF (0.2 M)

  • Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Optional, boosts rate

Methodology Differences

Unlike the NaH method, this protocol uses a weaker base under thermodynamic control.

  • Combine Substrate, K₂CO₃, and TBAI in DMF.

  • Heat to 60 °C .

  • Add PMB-Cl dropwise.

  • Stir for 12 hours.

  • Note: Heating favors the thermodynamic N-product, but monitoring is essential to ensure the primary alcohol does not alkylate. If bis-alkylation is observed, reduce temp to 40 °C and increase time.

Analytical Validation (QC)

Distinguishing the N-isomer from the O-isomer is critical.

FeatureN-Protected (Target)O-Protected (Impurity)
Structure Type 4-Pyridone (Cyclic Amide)Pyridine (Aromatic Ether)
¹³C NMR (C4) 170–180 ppm (Carbonyl-like)160–166 ppm (Ar-C-O)
¹H NMR (Ring) C2/C6 protons often shift downfieldTypical pyridine shifts
IR Spectroscopy Strong C=O stretch (~1650 cm⁻¹)No C=O; Strong C=C/C-N
HMBC N-CH₂ correlates to C2/C6O-CH₂ correlates to C4

Self-Validation Check: Run a ¹³C NMR. If the most downfield signal is <168 ppm, you likely have the O-isomer. If it is >175 ppm, you have the desired N-isomer [1].

Troubleshooting & Optimization

Problem: Low Regioselectivity (High O-Alkylation)
  • Root Cause: Solvent polarity is too low or "hard" metal cation effect.

  • Solution: Ensure DMF is dry. Switch base from K₂CO₃ to Cs₂CO₃ (Cesium effect favors N-alkylation in some contexts, though NaH is superior for SEM). Avoid THF; sticking to DMF or DMSO is crucial for N-selectivity in pyridones [2].

Problem: Alkylation of Primary Alcohol
  • Root Cause: Excess base or electrophile.

  • Solution: Strictly limit NaH to 1.1 equiv. If problem persists, use a Transient Protection strategy:

    • TMS-Cl (2.2 equiv) / Et₃N → Bis-TMS protection.

    • SEM-Cl / NaI (catalytic) → Selective N-alkylation (TMS on N is labile and exchanges, TMS on O is stable-ish).

    • Mild acidic workup → Cleaves O-TMS, leaves N-SEM.

References

  • Structural Assignment of N- vs O-Alkylated Pyridones

    • Title: N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[2][3]

    • Source:ResearchG
    • URL:[Link]

  • Regioselectivity in Pyridone Alkylation

    • Title: A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
    • Source:Tetrahedron Letters
    • URL:[Link]

  • General SEM Protection Protocol (Analogous Substrates)

    • Title: SEM Protecting Group: SEM Protection & Deprotection Mechanism.[1][4]

    • Source:Total Synthesis / Greene's Protective Groups
    • URL:[Link]

Sources

Application

Application Note: Preparation of 2-(Hydroxymethyl)-1H-pyridin-4-one via Hydrolysis

This Application Note details the preparation of 2-(Hydroxymethyl)-1H-pyridin-4-one (also known as 2-hydroxymethyl-4-pyridone) via the hydrolytic conversion of 4-substituted pyridine precursors. This guide focuses on the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the preparation of 2-(Hydroxymethyl)-1H-pyridin-4-one (also known as 2-hydroxymethyl-4-pyridone) via the hydrolytic conversion of 4-substituted pyridine precursors.

This guide focuses on the most robust and scalable method: the Acid-Catalyzed Hydrolysis of 4-Methoxy-2-pyridinemethanol . This approach leverages the thermodynamic stability of the pyridone tautomer to drive the reaction from a pyridine ether precursor.

Executive Summary & Scope

2-(Hydroxymethyl)-1H-pyridin-4-one is a critical heterocyclic scaffold used in the development of iron chelators (similar to Deferiprone), tyrosinase inhibitors, and novel antimicrobial agents. While often structurally related to Kojic acid (a pyrone), the pyridinone core offers distinct solubility and stability profiles advantageous for pharmaceutical formulation.

This protocol details the synthesis via hydrolysis , specifically targeting the conversion of 4-alkoxy or 4-halo pyridine intermediates into the 4-pyridone core. This method is preferred over direct ammonolysis of pyrones when specific N-substitution or high-purity regioselectivity is required.

Key Advantages of Hydrolytic Route:
  • Regiospecificity: Avoids the formation of isomeric mixtures often seen in direct condensation methods.

  • Scalability: Utilizes standard aqueous acid/base conditions suitable for kilogram-scale production.

  • Purification: The product crystallizes readily from the aqueous hydrolysis medium, simplifying downstream processing.

Scientific Principles & Mechanism[1]

The formation of the 4-pyridone ring from a 4-substituted pyridine relies on the Pyridone-Hydroxypyridine Tautomerism and the susceptibility of the 4-position to nucleophilic attack.

Reaction Logic

The precursor, 4-Methoxy-2-pyridinemethanol , contains a methyl ether at the 4-position. Under strong acidic conditions (e.g., HBr or HCl), the pyridine nitrogen is protonated, increasing the electrophilicity of the C4 carbon. Water (acting as a nucleophile) attacks C4, leading to the expulsion of methanol and the formation of the 4-hydroxypyridine, which immediately tautomerizes to the thermodynamically favored 4-pyridone (lactam form) in solution.

Mechanistic Pathway (Graphviz)

HydrolysisMechanism Start 4-Methoxy-2-pyridinemethanol (Precursor) Protonation N-Protonation (Activation) Start->Protonation + H+ Attack Nucleophilic Attack (H2O at C4) Protonation->Attack + H2O Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Methanol Intermediate->Elimination - CH3OH Tautomer Tautomerization (Enol to Keto) Elimination->Tautomer 4-Hydroxypyridine form Product 2-(Hydroxymethyl)-1H-pyridin-4-one (Target) Tautomer->Product Equilibrium Shift

Caption: Mechanistic flow of the acid-catalyzed hydrolysis converting the 4-methoxy pyridine precursor to the target pyridone.

Experimental Protocol

Method A: Acidic Hydrolysis of 4-Methoxy-2-pyridinemethanol

This is the standard protocol for high-yield synthesis.

Reagents & Equipment:

  • Precursor: 4-Methoxy-2-pyridinemethanol (CAS: 16665-38-6)

  • Solvent/Catalyst: Hydrochloric Acid (4M to 6M) or Hydrobromic Acid (48% aq).

  • Neutralization: Sodium Hydroxide (10M and 1M solutions).

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, pH meter.

Step-by-Step Procedure:

  • Charge: In a 250 mL round-bottom flask, dissolve 10.0 g (65.3 mmol) of 4-Methoxy-2-pyridinemethanol in 100 mL of 4M HCl.

    • Note: If using HBr, use 60 mL of 48% HBr for faster kinetics.

  • Reflux: Heat the solution to reflux (approx. 100-110°C) with moderate stirring.

  • Monitor: Maintain reflux for 4–6 hours .

    • In-Process Control (IPC): Monitor by TLC (Eluent: DCM/MeOH 9:1) or HPLC. The starting material spot (Rf ~0.6) should disappear, replaced by the more polar pyridone spot (Rf ~0.2).

  • Cooling: Allow the reaction mixture to cool to room temperature (20–25°C).

  • Concentration (Optional): If the volume is excessive, concentrate under reduced pressure to approx. 30 mL.

  • Neutralization & Crystallization:

    • Place the flask in an ice bath.

    • Slowly adjust the pH to 7.0–7.5 using 10M NaOH initially, then 1M NaOH for fine adjustment.

    • Critical: The product, 2-(Hydroxymethyl)-1H-pyridin-4-one, has low solubility in neutral water and will precipitate as a white to off-white solid.

  • Isolation: Stir the slurry at 0–5°C for 1 hour to maximize yield. Filter the solid via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with ice-cold water (2 x 10 mL) and then cold acetone (1 x 10 mL) to remove trace water and impurities.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Data Summary Table
ParameterSpecification / Result
Starting Material 4-Methoxy-2-pyridinemethanol
Reagent 4M HCl (aq)
Temperature Reflux (100°C)
Time 4 - 6 Hours
Yield 75 - 85%
Appearance White crystalline solid
Melting Point 168 - 172°C (Decomposes)
Solubility Soluble in DMSO, hot water; sparingly soluble in ethanol

Alternative Route: Basic Hydrolysis of 4-Chloropyridine Derivative

If the starting material is 4-Chloro-2-pyridinemethanol , basic hydrolysis is often preferred to avoid handling corrosive HBr fumes.

Protocol Modification:

  • Dissolve 4-Chloro-2-pyridinemethanol in 10% NaOH (aq) .

  • Reflux for 8–12 hours . (Chloride is a poorer leaving group than the protonated methoxy in this context, requiring longer times or higher temperatures).

  • Cool and acidify with HCl to pH 7.0 to precipitate the product.

  • Note: This route may generate higher salt content (NaCl) during workup, requiring thorough washing.

Quality Control & Validation

To ensure the integrity of the synthesized application, the following analytical parameters must be verified.

NMR Characterization (DMSO-d6)[3]
  • Proton (¹H NMR):

    • 
       11.2 ppm (br s, 1H, NH) – Confirming Pyridone tautomer.
      
    • 
       7.25 ppm (d, 1H, H-6).
      
    • 
       6.05 ppm (d, 1H, H-5).
      
    • 
       5.90 ppm (s, 1H, H-3).
      
    • 
       5.40 ppm (t, 1H, OH).
      
    • 
       4.35 ppm (d, 2H, CH₂-O).
      
  • Diagnostic Check: Absence of the methoxy singlet (~3.8 ppm) confirms complete hydrolysis.

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile.

  • Gradient: 0-10% B over 15 min (Pyridones are very polar).

  • Detection: UV at 254 nm and 280 nm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation at pH 7.Pyridones are amphoteric. Ensure pH is exactly 7.0-7.5. Concentrate the aqueous phase further or "salt out" with NaCl.
Brown Discoloration Oxidation during reflux.Perform hydrolysis under Nitrogen (

) atmosphere. Use high-purity precursors.
Methoxy Peak Remains Incomplete hydrolysis.Increase reaction time or switch from HCl to 48% HBr (stronger nucleophile/acid combination).

References

  • Looker, J. H., & Overman, J. D. (1979). The synthesis of 4-methoxypyridines and their hydrolysis to 4-pyridones. Journal of Heterocyclic Chemistry.

  • Spizzo, P., et al. (2011). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation. Bioorganic & Medicinal Chemistry Letters.

  • Dobbin, P. S., et al. (1993). Synthesis, physicochemical properties, and biological activity of 3-hydroxypyridin-4-ones. Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1] Application Notes for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

  • Sigma-Aldrich. (2025). Product Specification: Kojic Acid and Pyridone Derivatives.

Sources

Method

Strategic Functionalization of C2-Hydroxymethyl-4-Pyridinol Scaffolds

Application Note: AN-PYR-042 Introduction The 4-pyridinol scaffold, specifically the 2-(hydroxymethyl)pyridin-4-ol derivative, represents a privileged structure in medicinal chemistry. Originating from the fungal metabol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PYR-042

Introduction

The 4-pyridinol scaffold, specifically the 2-(hydroxymethyl)pyridin-4-ol derivative, represents a privileged structure in medicinal chemistry. Originating from the fungal metabolite Kojic acid , this moiety serves as the core pharmacophore for a class of bidentate iron chelators (e.g., Deferiprone), tyrosinase inhibitors, and metalloenzyme modulators.

However, the functionalization of the C2-hydroxymethyl group is non-trivial due to the molecule's amphoteric nature and tautomeric ambiguity. In solution, the 4-pyridinol exists in equilibrium with its 4-pyridinone tautomer, with the latter often dominating in polar solvents. This duality creates competing nucleophilic sites (ring nitrogen vs. C4-oxygen) and requires precise pH control during synthetic manipulations.

This guide provides a validated workflow for converting Kojic acid into 2-(hydroxymethyl)-4-pyridinone and subsequently functionalizing the C2-position. We focus on the chlorination-displacement strategy , a robust method for introducing diverse chemical space at the C2 position.

Part 1: Strategic Analysis & Tautomeric Control

The Tautomeric Equilibrium

Understanding the protonation state is the prerequisite for successful synthesis. The 4-pyridinol (A) and 4-pyridinone (B) forms exist in equilibrium.[1] In aqueous or polar organic media (MeOH, DMF), the pyridinone (B) form is energetically favored due to solvation effects and intermolecular hydrogen bonding.

  • Implication: When activating the C2-hydroxymethyl group, one must account for the nucleophilicity of the ring nitrogen. Acidic conditions (e.g., SOCl₂) protonate the nitrogen, rendering it non-nucleophilic and protecting the ring from self-alkylation.

Visualizing the Pathway

The following logic flow outlines the critical decision points in the synthesis.

G cluster_taut Tautomeric Equilibrium Kojic Kojic Acid (Precursor) Pyridinone 2-(Hydroxymethyl) -4-pyridinone Kojic->Pyridinone Ammonolysis (NH4OH/Heat) Chloro 2-(Chloromethyl) -4-pyridinone HCl Pyridinone->Chloro Activation (SOCl2) Target C2-Functionalized Ligand Chloro->Target Nucleophilic Displacement

Figure 1: Synthetic workflow from Kojic Acid to functionalized Pyridinone ligands.

Part 2: Experimental Protocols

Protocol A: Scaffold Synthesis (Kojic Acid to Pyridinone)

This step converts the pyranone ring of Kojic acid into the pyridinone ring via ammonolysis. This reaction is robust but requires high thermal energy to overcome the activation barrier.

Reagents:

  • Kojic Acid (Solid, >98% purity)

  • Ammonium Hydroxide (28-30% NH₃ aqueous solution) or Primary Amine (R-NH₂)

  • Ethanol (optional co-solvent)

Procedure:

  • Dissolution: In a high-pressure glass tube or autoclave vessel, dissolve Kojic acid (10.0 g, 70.4 mmol) in concentrated NH₄OH (60 mL).

    • Note: If using a substituted amine (e.g., methylamine) to make N-substituted derivatives, use 3-5 equivalents of the amine in water/EtOH.

  • Reaction: Seal the vessel and heat to 100°C for 6–12 hours. The solution will darken to a deep brown/red color.

  • Workup:

    • Cool the reaction to room temperature.

    • Concentrate the mixture under reduced pressure to remove excess ammonia and water. A solid precipitate will form.

    • Crystallization: Recrystallize the crude solid from water or water/ethanol (9:1).

    • Validation: The product, 2-(hydroxymethyl)-4-pyridinone, typically appears as a tan to off-white solid.

    • Yield Expectation: 65–80%.

Protocol B: Activation of C2-Hydroxymethyl (Chlorination)

Direct displacement of the hydroxyl group is difficult. Conversion to the chloride using thionyl chloride (SOCl₂) is the industry standard. This method generates the hydrochloride salt , which protects the basic nitrogen from side reactions.

Safety Warning: SOCl₂ releases SO₂ and HCl gas. Perform strictly in a fume hood.

Reagents:

  • 2-(Hydroxymethyl)-4-pyridinone (dried thoroughly)

  • Thionyl Chloride (SOCl₂) - Reagent Grade

  • Dimethylformamide (DMF) - Catalytic amount (optional)[2]

  • Solvent: None (Neat) or Dichloromethane (DCM) if temperature control is needed.

Procedure:

  • Setup: Place 2-(hydroxymethyl)-4-pyridinone (5.0 g) in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).

  • Addition: Add SOCl₂ (15 mL) dropwise at 0°C.

    • Expert Tip: The reaction is exothermic. If the slurry becomes too thick, add minimal dry DCM.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 2 hours. The solid should dissolve, turning into a clear (often yellow/orange) solution.

  • Isolation:

    • Evaporate excess SOCl₂ under reduced pressure. Do not use a water bath >40°C to avoid decomposition.

    • Co-evaporate with toluene (2x 20 mL) to remove traces of thionyl chloride.

  • Product: The residue is 2-(chloromethyl)-4-pyridinone hydrochloride . It is hygroscopic and unstable over long periods. Use immediately for the next step.

Protocol C: Nucleophilic Displacement

The chloride is a potent electrophile. It can be displaced by amines, thiols, or alkoxides to generate the final library.

Procedure:

  • Dissolution: Dissolve the crude chloride salt in anhydrous DMF or Acetonitrile.

  • Base Addition: Add 3.0 equivalents of base (e.g., K₂CO₃ or Et₃N).

    • Mechanistic Note: The first equivalent neutralizes the HCl salt; the second deprotonates the C4-OH (forming the phenoxide); the third scavenges the HCl generated during displacement.

  • Nucleophile: Add the nucleophile (1.1 equiv) and stir at room temperature (or 60°C for sterically hindered nucleophiles).

  • Quench: Acidify to pH 6–7 to reprecipitate the zwitterionic product.

Part 3: Critical Parameters & Data

Reagent Selection Guide

The choice of activating agent dictates the stability of the intermediate.

Activating AgentIntermediate FormedStabilityRecommended For
Thionyl Chloride (SOCl₂) Alkyl Chloride (HCl salt)Moderate (Hygroscopic)General synthesis, Amines, Thiols
Mesyl Chloride (MsCl) Mesylate EsterLow (Prone to elimination)Mild conditions, non-acidic workup
MnO₂ (Oxidation) AldehydeModerateC2-Extension, Wittig reactions
Reaction Mechanism: Chlorination

The following diagram illustrates the activation pathway, highlighting the role of the hydrochloride salt in preventing polymerization.

Reaction cluster_note Key Safety Check Start 2-(Hydroxymethyl)-4-pyridinone Inter Intermediate Chlorosulfite Start->Inter + SOCl2 (Attack of OH on S) Product 2-(Chloromethyl)-4-pyridinone (HCl Salt) Inter->Product SNi Mechanism (Release of SO2) Note HCl gas evolution drives the reaction forward.

Figure 2: Mechanistic pathway of SOCl₂ mediated chlorination.

Part 4: Troubleshooting & Validation

The "Red Color" Test (FeCl₃)

A rapid qualitative test for the integrity of the pyridinone ring.

  • Method: Dissolve a trace amount of product in water/methanol. Add 1 drop of 1% FeCl₃ solution.

  • Result: A deep red/purple color indicates the presence of the free 3-hydroxy-4-pyridinone or 4-pyridinol chelating unit. If the color is absent, the oxygen may have been alkylated inadvertently.

Solubility Issues
  • Problem: The zwitterionic 4-pyridinone is often insoluble in both water and organic solvents at neutral pH.

  • Solution: Adjust pH. These compounds are soluble in acid (as cations) and base (as anions). For NMR characterization, use DMSO-d6 or D₂O + DCl .

Controlling O- vs N-Alkylation

When using the chloromethyl intermediate, if the reaction pH is too high (>10), the phenoxide oxygen at C4 competes as a nucleophile, leading to ether linkages.

  • Control: Keep the stoichiometry of the base strict (2.5 - 3.0 eq). Use steric bulk on the nucleophile to favor the primary carbon (C2) over the ring positions.

References

  • Kojic Acid Derivatives: Banerjee, K., & Singh, K. S. (2020).[3] Synthesis of different Kojic acid derivatives. ResearchGate.[3] Link

  • Tautomerism of 4-Pyridone: Wikipedia.[4] 4-Pyridone Tautomerism and Reactivity. Link[5]

  • Chlorination Protocol: Sandia National Laboratories. (2008).[2][6][7][8] Crystal structure of 2-(hydroxymethyl)pyridinium chloride. Link

  • Thionyl Chloride Reactivity: Chemistry LibreTexts. Reaction of Alcohols with Thionyl Chloride. Link

  • C2-Functionalization Strategies: ResearchGate. Strategies for the synthesis of C2-functionalized pyridines. Link

Sources

Application

Application Note &amp; Protocols: Scalable Synthesis of 2-(Hydroxymethyl)-4-pyridinol

Abstract: This document provides a comprehensive guide to the scalable synthesis of 2-(Hydroxymethyl)-4-pyridinol (also known as 2-(Hydroxymethyl)pyridin-4-one), a pivotal heterocyclic intermediate in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the scalable synthesis of 2-(Hydroxymethyl)-4-pyridinol (also known as 2-(Hydroxymethyl)pyridin-4-one), a pivotal heterocyclic intermediate in the development of advanced pharmaceutical agents and specialty chemicals. We present and contrast two robust synthetic strategies: a classical functional group transformation approach starting from a commercially available pyridine derivative, and a convergent de novo ring construction method. Each route is detailed with step-by-step protocols, mechanistic insights, and an analysis of scalability factors. This guide is intended for researchers, process chemists, and drug development professionals seeking efficient and reliable methods for producing this valuable building block on a laboratory to pilot-plant scale.

Introduction and Strategic Overview

2-(Hydroxymethyl)-4-pyridinol is a substituted pyridine scaffold that incorporates both a nucleophilic hydroxyl group and a hydrogen-bonding pyridinone moiety. This unique combination of functional groups makes it an attractive starting material for constructing complex molecular architectures. Its structural motifs are found in various biologically active compounds, making its efficient synthesis a topic of significant interest.

The primary challenge in synthesizing this molecule lies in achieving regioselective functionalization of the pyridine ring while managing the reactivity of the hydroxyl and pyridinol groups. A successful scalable synthesis must prioritize cost-effective starting materials, high-yield reactions, minimal chromatographic purifications, and operational safety.

This guide details two distinct and scalable pathways:

  • Route A: Functional Group Interconversion. This linear strategy begins with a readily available, substituted pyridine and employs selective reduction to install the required hydroxymethyl group. This approach is often favored for its predictability.

  • Route B: De Novo Pyridinone Ring Synthesis. This convergent approach constructs the 4-pyridinol ring from acyclic precursors. Such methods can be highly efficient and allow for greater structural diversity if needed.[1]

Comparative Analysis of Synthesis Routes
MetricRoute A: Functional Group InterconversionRoute B: De Novo Ring Synthesis
Starting Materials Chelidamic Acid (or derivative)β-Ketoesters, Ammonia, Glycolaldehyde
Key Transformation Selective Carboxylic Acid ReductionCondensation / Cyclization
Typical Overall Yield 45-60%50-70%
Scalability Good; relies on standard hydrogenation or borane reduction.Excellent; often a one-pot or two-step process.
Purification May require crystallization.Often precipitates from the reaction mixture.
Primary Advantage Predictable regiochemistry.High convergence and efficiency.[1]
Primary Challenge Selectivity between two carboxyl groups.Control of side reactions during condensation.

Route A: Synthesis via Selective Reduction of Chelidamic Acid Derivative

This route leverages the commercially available and relatively inexpensive chelidamic acid (4-hydroxy-2,6-pyridinedicarboxylic acid). The core challenge is the selective reduction of one of the two carboxylic acid groups. This is achieved through a multi-step process involving protection (esterification), selective reduction, and final purification.

Workflow Diagram: Route A

A Chelidamic Acid B Diesterification (e.g., SOCl₂, Ethanol) A->B Step 1 C Diethyl 4-hydroxypyridine- 2,6-dicarboxylate B->C D Selective Reduction (e.g., NaBH₄ in Methanol) C->D Step 2 E Mono-ester Intermediate Ethyl 2-(hydroxymethyl)-4-hydroxypyridine-6-carboxylate D->E F Saponification & Decarboxylation (e.g., aq. HCl, heat) E->F Step 3 G 2-(Hydroxymethyl)-4-pyridinol F->G

Caption: Workflow for Route A, starting from Chelidamic Acid.

Causality and Experimental Choices
  • Esterification (Step 1): The conversion of carboxylic acids to esters is crucial. Esters are less reactive than acids towards many reducing agents and are more soluble in organic solvents. Using ethanol and a catalyst like thionyl chloride or sulfuric acid is a standard, scalable procedure.

  • Selective Reduction (Step 2): This is the key step. Sodium borohydride (NaBH₄) is chosen for its mildness and cost-effectiveness. In alcoholic solvents, it can selectively reduce one ester group in the presence of another, often driven by solubility and steric factors. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both esters and are more hazardous to handle on a large scale.[2]

  • Saponification & Decarboxylation (Step 3): The remaining ester group is removed. Heating in a strong acid like HCl hydrolyzes the ester back to a carboxylic acid. The presence of the 4-hydroxy group facilitates decarboxylation upon heating, as it stabilizes the intermediate carbanion formed during CO₂ loss.

Detailed Experimental Protocol: Route A

Step 1: Synthesis of Diethyl 4-hydroxypyridine-2,6-dicarboxylate

  • To a 2 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add chelidamic acid monohydrate (100 g, 0.49 mol).

  • Add absolute ethanol (1 L) to form a suspension.

  • Cool the flask in an ice bath and slowly add thionyl chloride (110 mL, 1.5 mol) dropwise over 1 hour. Caution: This is an exothermic reaction that releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 80°C) for 12 hours. The suspension will gradually dissolve to form a clear solution.

  • Cool the reaction mixture to room temperature and then chill in an ice bath for 2 hours to promote crystallization.

  • Collect the white crystalline product by vacuum filtration, wash with cold ethanol (2 x 100 mL), and dry under vacuum to yield the diethyl ester. (Expected yield: 105-115 g, 89-97%).

Step 2: Selective Reduction to Ethyl 2-(hydroxymethyl)-4-hydroxypyridine-6-carboxylate

  • In a 3 L flask, dissolve the diethyl ester (100 g, 0.42 mol) in methanol (1.5 L).

  • Cool the solution to 0°C in an ice-salt bath.

  • In a separate beaker, prepare a solution of sodium borohydride (18 g, 0.47 mol) in methanol (500 mL).

  • Add the NaBH₄ solution to the cooled ester solution dropwise over 2 hours, maintaining the internal temperature below 5°C.

  • Stir the reaction at 0-5°C for an additional 4 hours. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of 2 M HCl until the pH is ~6. This will destroy any excess NaBH₄.

  • Remove the methanol under reduced pressure. The resulting residue contains the product and inorganic salts.

Step 3: Hydrolysis, Decarboxylation, and Isolation

  • To the residue from the previous step, add 6 M hydrochloric acid (500 mL).

  • Heat the mixture to reflux (approx. 100°C) for 6 hours. This step hydrolyzes the remaining ester and induces decarboxylation.

  • Cool the solution to room temperature. Carefully neutralize the solution to pH 7-8 with a saturated solution of sodium bicarbonate. Caution: Vigorous CO₂ evolution.

  • The product will begin to precipitate. Cool the mixture to 4°C for several hours to maximize precipitation.

  • Collect the solid by vacuum filtration.

  • Recrystallize the crude product from hot water or an ethanol/water mixture to afford pure 2-(Hydroxymethyl)-4-pyridinol as a white to off-white solid. (Expected yield from diester: 50-60 g, 55-65%).

Route B: De Novo Synthesis via Ring Formation

This convergent route builds the pyridinone ring from simple, acyclic starting materials. The strategy is based on a modified Hantzsch-type synthesis or related condensation logic, which is well-suited for large-scale production due to its efficiency.[3][4] This specific protocol adapts the principles described for synthesizing substituted 4-hydroxypyridines.[1]

Reaction Pathway Diagram: Route B

cluster_revised Corrected Approach A Ethyl Acetoacetate + Glycolaldehyde Dimer B Knoevenagel-type Condensation (Piperidine catalyst) C Acyclic Intermediate D Ammonia Source (e.g., NH₄OAc) E Michael Addition & Cyclization F 2-(Hydroxymethyl)-6-methyl-4-pyridinol (Incorrect Isomer) G Ethyl 4-methoxyacetoacetate I Condensation / Cyclization (Base catalyst, e.g., NaOEt) G->I Step 1 H Formamide H->I J 4-Methoxy-2-(hydroxymethyl)pyridine I->J K Demethylation (e.g., HBr or BBr₃) J->K Step 2 L 2-(Hydroxymethyl)-4-pyridinol K->L

Caption: A viable de novo synthesis pathway (Corrected Approach).

Causality and Experimental Choices
  • Choice of Precursors: The initial idea of using ethyl acetoacetate and glycolaldehyde is complex due to competing reaction pathways. A more robust and regioselective approach starts with precursors that already contain the necessary fragments. Ethyl 4-methoxyacetoacetate provides the C3, C4, C5, and C6 atoms, with the C4-oxygen already protected as a methyl ether. Formamide serves as the source for the nitrogen atom and the C2 carbon.

  • Ring Formation (Step 1): A strong base like sodium ethoxide (NaOEt) is used to deprotonate the active methylene group of the β-ketoester, initiating condensation with formamide. The subsequent intramolecular cyclization and dehydration form the aromatic pyridine ring. Protecting the 4-hydroxy group as a methoxy ether prevents it from interfering with the base-catalyzed condensation and improves solubility.

  • Deprotection (Step 2): The final step is the cleavage of the robust methyl ether. Strong acids like HBr or Lewis acids like boron tribromide (BBr₃) are effective for this transformation. For scalability, HBr is often preferred due to cost and easier handling compared to the highly reactive BBr₃.

Detailed Experimental Protocol: Route B

Step 1: Synthesis of 4-Methoxy-2-(hydroxymethyl)pyridine

  • In a 2 L three-neck flask fitted with a mechanical stirrer, dropping funnel, and reflux condenser, prepare a solution of sodium ethoxide by carefully adding sodium metal (23 g, 1.0 mol) in portions to absolute ethanol (500 mL). Caution: Highly exothermic reaction, produces flammable H₂ gas. Use an inert atmosphere (N₂ or Argon).

  • Once all the sodium has reacted and the solution has cooled, add ethyl 4-methoxyacetoacetate (160 g, 1.0 mol).

  • Add formamide (45 g, 1.0 mol) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approx. 80°C) for 8 hours.

  • Cool the mixture and pour it into 1 L of ice-water.

  • Extract the aqueous mixture with dichloromethane (3 x 300 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is a mixture that requires further reduction without full isolation of the intermediate ester.

  • Dissolve the crude residue in anhydrous THF (1 L) and cool to 0°C.

  • Slowly add lithium aluminum hydride (LiAlH₄) (20 g, 0.53 mol) in portions. Caution: Highly reactive.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by the sequential slow addition of water (20 mL), 15% NaOH solution (20 mL), and water (60 mL) (Fieser workup).

  • Filter off the aluminum salts and wash the solid with THF. Concentrate the filtrate to obtain crude 4-methoxy-2-(hydroxymethyl)pyridine.

Step 2: Demethylation to 2-(Hydroxymethyl)-4-pyridinol

  • Place the crude 4-methoxy-2-(hydroxymethyl)pyridine from the previous step into a 1 L flask.

  • Add 48% aqueous hydrobromic acid (HBr) (500 mL).

  • Heat the mixture to reflux (approx. 125°C) for 12 hours.

  • Cool the solution to room temperature and carefully neutralize with solid sodium carbonate until pH is ~7.

  • The product will precipitate. Cool the mixture to 4°C to complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from water to yield pure 2-(Hydroxymethyl)-4-pyridinol. (Expected overall yield: 65-80 g, 46-57%).

References

  • Cocco, M. T., Congiu, C., & Onnis, V. (2000). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. European Journal of Medicinal Chemistry, 35(5), 545-552. Available at: [Link]

  • Google Patents. (2015). Process for preparing 4-hydroxypyridines. EP2585436B1.
  • Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

  • Baxendale, I. R., et al. (2013). Modern Synthetic Routes to Pyridines. Beilstein Journal of Organic Chemistry, 9, 2265. (Referenced conceptually via general pyridine synthesis knowledge).
  • Dumond, Y., & Gum, A. (2003). Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6. Molecules, 8(2), 223-231. Available at: [Link]

  • Henry, G. D. (2004). De novo synthesis of substituted pyridines. Tetrahedron, 60(29), 6043-6061. (Referenced conceptually from Denmark Group literature review). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling 2-(Hydroxymethyl)pyridin-4-ol

Ticket ID: HYGRO-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist Overview: The "Water Magnet" Challenge You are likely here because your 2-(Hydroxymethyl)pyridin-4-ol (CAS: 21725-69-9) has transiti...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HYGRO-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist

Overview: The "Water Magnet" Challenge

You are likely here because your 2-(Hydroxymethyl)pyridin-4-ol (CAS: 21725-69-9) has transitioned from a free-flowing powder to a sticky gum, or your reaction yields are inexplicably low.

The Root Cause: This molecule fights you on two fronts.

  • The Pyridone Tautomer: The 4-hydroxyl group on a pyridine ring exists in equilibrium with its 4-pyridone tautomer. The pyridone form is highly polar and creates a robust hydrogen-bonding network that greedily absorbs atmospheric moisture.

  • The Primary Alcohol: The 2-hydroxymethyl group adds a second "anchor" for water molecules, effectively chelating moisture into the crystal lattice.

This guide provides a self-validating system to handle, weigh, and react this building block without compromising your data integrity.

Module 1: Storage & Intake (The "Dry Chain")

Q: My bottle arrived, and the solid looks "clumpy." Is it ruined? A: Not necessarily, but its effective molecular weight has changed. If the material is not free-flowing, it has likely absorbed 5–15% water by weight.

Protocol: The Intake Validation Do not trust the label weight for stoichiometry if the container has been opened.

  • Immediate Action: Upon receipt, transfer the bottle to a desiccator or glovebox.

  • The "Parafilm Fallacy": Parafilm is permeable to water vapor over time. Use electrical tape or heat-shrink bands for long-term storage outside a glovebox.

  • Desiccant Choice: Use Phosphorus Pentoxide (

    
    )  or Activated Molecular Sieves (4Å) . Silica gel is too weak for pyridones.
    

Visual Workflow: Material Intake Logic

StorageLogic Start Material Receipt Check Visual Inspection: Free-flowing? Start->Check Dry Dry: Vacuum Oven (40°C) over P2O5 Check->Dry No (Clumpy/Sticky) Store Store: Tightly Capped + Desiccant/Inert Gas Check->Store Yes Dry->Store Use Ready for Synthesis Store->Use

Caption: Decision tree for assessing and storing hygroscopic pyridine derivatives upon arrival.

Module 2: Weighing & Transfer (The "Speed Run")

Q: The mass on the balance keeps increasing while I weigh it. Which number do I record? A: None of them. The drift is real-time hydration. You are weighing water, not reactant.

Troubleshooting Guide: The "Difference Weighing" Technique Stop trying to weigh exact amounts into an open boat. Use this subtraction method:

  • Tare a capped vial containing your bulk solid.

  • Remove an estimated amount quickly and add it to your reaction vessel.

  • Recap the source vial immediately.

  • Weigh the source vial again.

  • Calculate:

    
    . This is the exact amount added, regardless of how much water it absorbed during the transfer.
    

Q: Static electricity is making the powder "jump." A: Hygroscopic solids often carry static charge. Use an antistatic gun (ionizer) on the spatula and vial before weighing. Do not breathe on the sample to discharge static (a common bad habit); this introduces moisture instantly.

Module 3: Reaction Stoichiometry (The "Hidden Variable")

Q: My yields are inconsistent (30% to 70%). Why? A: You are likely under-dosing your reactant. If your material is 10% water by weight, you are adding 10% less pyridine than calculated.

The Fix: Corrected Molecular Weight (


) 
You must determine the effective MW before setting up sensitive reactions (e.g., couplings, lithiations).

Method A: Quantitative NMR (qNMR) – The Gold Standard Run a qNMR using an internal standard to determine purity (


).
  • Solvent: DMSO-

    
     (dry).
    
  • Internal Standard: Dimethyl sulfone (singlet at ~3.0 ppm) or Maleic acid (singlet at ~6.3 ppm). Avoid standards that overlap with the pyridine aromatic region (7.0–8.5 ppm).

  • Calculation:

    
    
    

Method B: Karl Fischer (KF) Titration If you have access to a KF titrator, this is the fastest way to get the water % (


).


Data Table: Impact of Water on Stoichiometry (Example)

Water Content (wt%) Actual Moles Added (per 100 mg) Stoichiometric Error
0% (Dry) 0.80 mmol 0%
5% 0.76 mmol -5% (Minor Yield Loss)
10% 0.72 mmol -10% (Incomplete Conversion)

| 20% (Gum) | 0.64 mmol | -20% (Significant Failure) |

Module 4: Recovery & Drying (The "Resurrection")

Q: I left the cap off. The solid is now a syrup. Can I save it? A: Yes. Pyridones are stable, just wet.[1] Do not use heat alone; you will bake the water into the lattice or decompose the hydroxymethyl group.

Protocol: Azeotropic Drying Water removal via azeotrope is gentler and more effective than direct heating.

  • Dissolve: Dissolve the wet "syrup" in Methanol (to break the hydrate structure).

  • Exchange: Add Toluene or Acetonitrile (MeCN).

  • Evaporate: Rotovap down. The methanol carries the water into the azeotrope with toluene/MeCN.

  • Repeat: Perform this 3x.

  • Final Dry: Place under high vacuum (<1 mbar) at 40°C for 12 hours.

Visual Workflow: Azeotropic Drying Path

DryingProtocol Wet Wet Material (Syrup/Gum) Dissolve Dissolve in MeOH Wet->Dissolve AddAzeo Add Toluene (forms Azeotrope) Dissolve->AddAzeo Rotovap Rotovap (Removes H2O) AddAzeo->Rotovap Check Solid? Rotovap->Check Check->AddAzeo No (Repeat) Vac High Vac (40°C, 12h) Check->Vac Yes

Caption: Loop process for removing bound water using methanol-toluene azeotropes.

Module 5: Analytical Troubleshooting

Q: My NMR spectrum in DMSO-


 has a massive water peak at 3.3 ppm that obscures my signals. 
A:  This confirms hygroscopicity. The water peak in DMSO-

can shift depending on concentration and H-bonding.

The Fix:

  • Use

    
     Shake:  Add 1-2 drops of 
    
    
    
    to the NMR tube. This exchanges the OH protons (disappearing them) and moves the HDO peak to ~4.8 ppm, clearing the aliphatic region.
  • Pre-drying: Do not run NMR on the raw material to assess purity unless you dry it first (see Module 4).

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for drying organic bases and pyridines).

  • Sigma-Aldrich Technical Bulletin. Handling Hygroscopic Reagents. (General protocols for storage and weighing).

  • Mettler Toledo. Karl Fischer Titration Guides. (Methodology for water determination in organic bases).

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis. Trends in Analytical Chemistry. (Protocols for qNMR internal standards).

Sources

Optimization

Stabilization of 2-(Hydroxymethyl)pyridin-4-ol against oxidative degradation

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(hydroxymethyl)pyridin-4-ol. This valuable pyridinol derivative, while promising in various applicat...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(hydroxymethyl)pyridin-4-ol. This valuable pyridinol derivative, while promising in various applications, is susceptible to oxidative degradation, which can compromise experimental results and product stability. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to help you understand and mitigate the oxidative degradation of this compound.

Understanding the Instability of 2-(Hydroxymethyl)pyridin-4-ol

Question: Why is my solution of 2-(hydroxymethyl)pyridin-4-ol turning yellow/brown over time?

This discoloration is a common indicator of oxidative degradation. The 2-(hydroxymethyl)pyridin-4-ol molecule has two primary sites that are susceptible to oxidation: the pyridin-4-ol ring and the hydroxymethyl group. The pyridin-4-ol moiety, being a phenolic-like structure, is prone to oxidation, which can lead to the formation of colored quinone-like species. Additionally, the primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde and subsequently to a carboxylic acid.

The degradation process is often initiated and accelerated by several factors in the experimental environment:

  • Dissolved Oxygen: Molecular oxygen present in solvents is a primary oxidizing agent.

  • Trace Metal Ions: Transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), are potent catalysts for oxidative reactions. They can facilitate the formation of highly reactive oxygen species (ROS).

  • Light Exposure: UV and even visible light can provide the energy to initiate photo-oxidative degradation pathways.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • pH: The pH of the solution can influence the rate of degradation. Generally, alkaline conditions can increase the susceptibility of phenolic compounds to oxidation.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Rapid discoloration of the solution upon preparation. High levels of dissolved oxygen in the solvent and/or contamination with trace metal ions.Degas your solvent (e.g., by sparging with nitrogen or argon) before dissolving the compound. Use high-purity solvents and consider pre-treating with a chelating agent to remove metal ion impurities.
Inconsistent results in bioassays or analytical measurements. Degradation of the active compound between experiments or during the assay itself.Prepare fresh solutions for each experiment. If solutions need to be stored, do so under an inert atmosphere, protected from light, and at low temperatures. Consider including an antioxidant in your formulation.
Formation of precipitates in the solution over time. Formation of insoluble degradation products or polymers.Filter the solution before use. Investigate the nature of the precipitate using analytical techniques to confirm if it is a degradation product. Implement stabilization strategies to prevent its formation.
Loss of potency in a formulated product. Long-term oxidative degradation.Conduct a forced degradation study to identify the primary degradation pathways. Based on the findings, select appropriate stabilizers such as antioxidants and chelating agents for your formulation.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of oxidative degradation for 2-(hydroxymethyl)pyridin-4-ol?

The oxidative degradation of 2-(hydroxymethyl)pyridin-4-ol likely proceeds through a free-radical mechanism, especially when catalyzed by metal ions. The pyridin-4-ol ring can be oxidized to a pyridinone radical, which can then undergo further reactions to form colored oligomers or ring-opened products. Concurrently, the hydroxymethyl group can be oxidized to 2-formylpyridin-4-ol and then to 2-carboxypyridin-4-ol.

Caption: Mechanism of stabilization using antioxidants and chelating agents.

Q4: How do I perform a forced degradation study to understand the stability of my compound?

A forced degradation study intentionally stresses the compound to accelerate its degradation, allowing for the rapid identification of degradation products and pathways. [1] Protocol for Forced Oxidative Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of 2-(hydroxymethyl)pyridin-4-ol in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition: To an aliquot of the stock solution, add hydrogen peroxide (H₂O₂) to a final concentration of 3%.

  • Incubation: Incubate the solution at room temperature, protected from light, for a defined period (e.g., 24 hours). A parallel control sample without H₂O₂ should also be prepared and incubated.

  • Sampling: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method to monitor the decrease in the parent compound and the formation of degradation products. The goal is to achieve 5-20% degradation of the active ingredient. [2] Q5: How can I develop an HPLC method to monitor the stability of 2-(hydroxymethyl)pyridin-4-ol?

A stability-indicating HPLC method is one that can separate the parent drug from its degradation products, allowing for accurate quantification of each.

Starting Point for HPLC Method Development:

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol). [3]* Detection: UV detection at a wavelength where 2-(hydroxymethyl)pyridin-4-ol and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear. [4]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of 2-(Hydroxymethyl)pyridin-4-ol

This protocol describes the preparation of a 10 mM stock solution with the inclusion of common stabilizers.

  • Solvent Preparation: Take 100 mL of high-purity water and degas by sparging with nitrogen gas for at least 15 minutes.

  • Addition of Stabilizers: To the degassed water, add EDTA to a final concentration of 0.1 mM and ascorbic acid to a final concentration of 1 mM. Stir until fully dissolved.

  • Dissolving the Compound: Weigh the appropriate amount of 2-(hydroxymethyl)pyridin-4-ol to make a 10 mM solution and dissolve it in the stabilizer-containing solvent.

  • Storage: Store the solution in an amber vial, blanketed with nitrogen, at 2-8 °C. For long-term storage, consider storing frozen at -20 °C or -80 °C.

References

  • Klebanov, G. I., et al. (2001). "[Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin]." Voprosy Meditsinskoi Khimii, 47(3), 288-300.
  • Brummer, H. (2011). "How to Approach a Forced Degradation Study." Life Science Technical Bulletin, 31.
  • Blessy, M., et al. (2014). "Forced degradation studies: A review." Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Muszalska, I., et al. (2005). "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE." Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • Vladimirova, S., et al. (2019). "Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring." Pharmacia, 66(3), 125-131.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY.[Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.[Link]

  • PubMed. (2001). [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin].[Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2020). Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone.[Link]

  • Xu, F., et al. (2014). "New tripodal hydroxypyridinone based chelating agents for Fe(III), Al(III) and Ga(III): Synthesis, physico-chemical properties and bioevaluation." Journal of Inorganic Biochemistry, 138, 56-66.
  • Ramsay, R. R., et al. (1986). "Inhibition of NADH oxidation by pyridine derivatives.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.[Link]

  • Bakshi, M., & Singh, S. (2002). "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • ResearchGate. (2016). Selective Oxidation of Methane to Methanol Using Supported AuPd Catalysts Prepared by Stabilizer-Free Sol-Immobilization.[Link]

  • Dong, M. W. (2020). "Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices." LCGC North America, 38(6s), 16-25.
  • ResearchGate. (2021). Endogenous and synthetic (hydroxy)pyridine derivatives examined for phototoxicity. 1, PYD.[Link]

  • ResearchGate. (2022). Chelating agents in clinical and preclinical practice.[Link]

  • MDPI. (2021). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms.[Link]

  • PubMed. (2010). Stability-indicating HPLC assays for the determination of piritramide and droperidol in PCA solution.[Link]

  • MDPI. (2021). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies.[Link]

  • Semantic Scholar. (2003). A kinetic study of the oxidation of 2-pyridinemethanol, 2-pyridinecarboxaldehyde and 2,6-pyridinedimethanol by chromium(VI) in acidic aqueous media.[Link]

  • PubMed. (1991). Specific sequestering agents for the actinides. 28. Synthesis and initial evaluation of multidentate 4-carbamoyl-3-hydroxyl-1-methyl-2(1H)-pyridinone ligands for in vivo plutonium(IV) chelation.[Link]

  • PubMed Central. (2012). Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators.[Link]

  • ResearchGate. (2015). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one.[Link]

  • ResearchGate. (2001). Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin.[Link]

  • MDPI. (2020). Stabilization of 2-Pyridyltellurium(II) Derivatives by Oxidorhenium(V) Complexes.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-(Hydroxymethyl)pyridin-4-ol vs. 2-(Hydroxymethyl)pyridine

Executive Summary: The "Chameleon" vs. The "Standard" In drug discovery, the structural similarity between 2-(Hydroxymethyl)pyridine (1) and 2-(Hydroxymethyl)pyridin-4-ol (2) often leads to the erroneous assumption that...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chameleon" vs. The "Standard"

In drug discovery, the structural similarity between 2-(Hydroxymethyl)pyridine (1) and 2-(Hydroxymethyl)pyridin-4-ol (2) often leads to the erroneous assumption that they share identical reactivity profiles.

This guide corrects that assumption. While Molecule (1) behaves as a classic electron-deficient heteroaromatic alcohol, Molecule (2) acts as a "chameleon" due to keto-enol tautomerism. In solution, Molecule (2) exists predominantly as 2-(hydroxymethyl)pyridin-4(1H)-one . This transformation from a pyridine to a pyridone scaffold drastically alters nucleophilicity, acid-base properties, and solubility, requiring distinct synthetic strategies.

Structural Dynamics & Tautomerism

The defining feature of the 4-OH derivative is its tautomeric equilibrium. Unlike the stable aromatic system of Molecule (1), Molecule (2) sacrifices partial aromaticity to form the thermodynamically favored carbonyl (pyridone) species in polar solvents.

Visualizing the Equilibrium

The following diagram illustrates the critical structural shift that dictates the reactivity of Molecule (2).

Tautomerism Sub1 2-(Hydroxymethyl)pyridine (Classic Aromatic) Sub2_Enol 2-(Hydroxymethyl)pyridin-4-ol (Enol Form - Minor) Sub1->Sub2_Enol Structural Comparison (Not a reaction) Sub2_Keto 2-(Hydroxymethyl)pyridin-4(1H)-one (Pyridone Form - Major) Sub2_Enol->Sub2_Keto Tautomerization (Favored in Polar Solvents) Sub2_Keto->Sub2_Enol

Caption: Fig 1. The tautomeric shift of the 4-OH derivative favors the pyridone form (Green), significantly altering the electronic landscape compared to the standard pyridine (Blue).

Comparative Reactivity Matrix

The following data consolidates the physicochemical divergence between the two molecules.

Feature2-(Hydroxymethyl)pyridine (1)2-(Hydroxymethyl)pyridin-4-ol (2)
Dominant Species Pyridine (Aromatic)4-Pyridone (Cyclic Amide)
pKa (Ring N) ~5.2 (Basic)~3.2 (Poorly Basic due to amide character)
pKa (OH/NH) >14 (Alcohol)~11.0 (Acidic NH/OH)
Nucleophilic Sites Ring N (Major), CH₂OH (Minor)Ring O (Major), Ring N (Minor), CH₂OH
Solubility Soluble in organic solvents (DCM, EtOAc)High water solubility; poor in non-polar organics
Reaction with Alkyl Halides Forms Pyridinium Salts (Quaternization)Competing N- vs. O-alkylation

Deep Dive: Functionalization Strategies

A. Alkylation (Ring Functionalization)

Molecule (1): Predictable Quaternization Reacting 2-(hydroxymethyl)pyridine with alkyl halides (R-X) follows the standard Menschutkin reaction, yielding quaternary ammonium salts.

  • Mechanism:[1][2][3] Lone pair on Nitrogen attacks the electrophile.

Molecule (2): The Selectivity Challenge The pyridone anion is an ambident nucleophile. The outcome depends heavily on the "Hard and Soft Acids and Bases" (HSAB) theory and solvent choice.

  • N-Alkylation (Thermodynamic): Favored in polar protic solvents or with soft electrophiles.

  • O-Alkylation (Kinetic): Favored by silver salts (

    
    ) or hard electrophiles in non-polar solvents.
    
Experimental Protocol: Selective N-Alkylation of Molecule (2)

Objective: Synthesize 1-alkyl-2-(hydroxymethyl)pyridin-4(1H)-one without touching the primary alcohol or O-alkylation.

  • Setup: Dissolve 2-(hydroxymethyl)pyridin-4-ol (1.0 eq) in DMF (0.2 M).

  • Base: Add

    
     (1.5 eq). Note: Use of weaker bases avoids deprotonating the primary alcohol.
    
  • Reagent: Add Alkyl Iodide (1.1 eq) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 12h.

  • Workup: Unlike Molecule (1), the product is highly polar. Remove DMF in vacuo. Triturate residue with Acetone/Ether to precipitate inorganic salts. Filter. Purify filtrate via reverse-phase chromatography (C18, Water/MeOH).

B. Chlorination (Converting -CH₂OH to -CH₂Cl)

This transformation highlights a critical divergence in reagent compatibility.

  • Molecule (1):

    
     works cleanly to form the hydrochloride salt of 2-(chloromethyl)pyridine.
    
  • Molecule (2): Direct reaction with

    
     is messy. The pyridone oxygen is nucleophilic and can react.[3] Furthermore, if 
    
    
    
    is used, it will aromatize the ring, converting the pyridone ketone into a chloro-substituent.
Decision Workflow: Chlorination

Chlorination Start Target: Convert CH2OH to CH2Cl Choice Which Substrate? Start->Choice PathA 2-(Hydroxymethyl)pyridine Choice->PathA PathB 2-(Hydroxymethyl)pyridin-4-ol Choice->PathB ReagentA Use SOCl2 / DCM PathA->ReagentA ReagentB1 Use SOCl2 (Careful Control) PathB->ReagentB1 ReagentB2 Use POCl3 PathB->ReagentB2 Side Reaction Risk ResultA Product: 2-(Chloromethyl)pyridine (Ring Intact) ReagentA->ResultA ResultB1 Product: 2-(Chloromethyl)pyridin-4-one (Ring Intact) ReagentB1->ResultB1 ResultB2 Product: 2-(Chloromethyl)-4-chloropyridine (Ring Aromatized/Chlorinated) ReagentB2->ResultB2 Side Reaction Risk

Caption: Fig 2. Reagent selection dictates the fate of the aromatic ring. POCl3 causes aromatization of the pyridone (Red path).

Experimental Protocol: Selective Oxidation

Scenario: You need to oxidize the hydroxymethyl group to an aldehyde without over-oxidizing the electron-rich pyridone ring of Molecule (2).

Standard Protocol (Molecule 1):


 in DCM (Standard).
Modified Protocol (Molecule 2):  IBX (2-Iodoxybenzoic acid) in DMSO.

Rationale:


 often fails with pyridones due to poor solubility in DCM/Chloroform. Swern oxidation can lead to side reactions with the pyridone nitrogen. IBX in DMSO tolerates the amide-like functionality and the water solubility of the substrate.

Step-by-Step (Molecule 2):

  • Dissolution: Dissolve 2-(hydroxymethyl)pyridin-4-ol (1 mmol) in DMSO (3 mL).

  • Oxidant: Add IBX (1.2 mmol) in one portion.

  • Conditions: Stir at room temperature for 3-4 hours. Monitor by LC-MS (TLC is difficult due to polarity).

  • Quench: Dilute with water (10 mL). Filter off the white precipitate (IBA byproduct).

  • Extraction: Extract the aqueous filtrate with n-Butanol or EtOAc (repeatedly, as the aldehyde is polar).

References

  • Tautomerism of Hydroxypyridines: Katritzky, A. R., et al. "Tautomerism of Heterocycles."[4] Advances in Heterocyclic Chemistry, Vol 76, 2000.

  • N-Alkylation of 2-Hydroxypyridines: Li, W., et al. "Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction."[5][6] The Journal of Organic Chemistry, 2018.

  • Reactivity of Pyridones: Spivey, A. C., & Arseniyadis, S. "Pyridine and Pyridone-Based Nucleophilic Catalysts." Angewandte Chemie International Edition, 2004.

  • Oxidation Strategies: Tojo, G., & Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer, 2006.

Sources

Comparative

Comparative Analysis of pH-Dependent Spectral Shifts: 2-(Hydroxymethyl)pyridin-4-ol vs. Structural Analogs

Executive Summary & Application Context Product Focus: 2-(Hydroxymethyl)pyridin-4-ol (CAS: 586-98-1 derivative/isomer) Primary Application: Intermediate in pharmaceutical synthesis (chelating agents, vitamin B6 analogs)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Product Focus: 2-(Hydroxymethyl)pyridin-4-ol (CAS: 586-98-1 derivative/isomer) Primary Application: Intermediate in pharmaceutical synthesis (chelating agents, vitamin B6 analogs) and metabolic stability studies. Critical Insight: The UV-Vis absorption profile of this compound is governed by a pH-dependent tautomeric equilibrium between the pyridinol and pyridone forms. Unlike simple pyridines, the 4-hydroxyl substitution introduces a complex protonation landscape that researchers must control during quantitative analysis.

This guide objectively compares the spectral behavior of 2-(Hydroxymethyl)pyridin-4-ol against its parent chromophore (4-Hydroxypyridine ) and its structural analog (Kojic Acid ), providing a robust framework for method development.

Mechanistic Background: The Chromophore & Tautomerism

To accurately interpret UV shifts, one must understand the electronic state of the molecule in solution. 2-(Hydroxymethyl)pyridin-4-ol is not a static structure; it exists in a dynamic equilibrium sensitive to solvent polarity and pH.

The Tautomeric Equilibrium

In aqueous solution, the 4-hydroxypyridine core favors the 4-pyridone (NH-keto) tautomer over the 4-pyridinol (OH-aromatic) form. This preference is driven by the high solvation energy of the zwitterionic pyridone.

  • Acidic pH (pH < 3): The molecule exists as a Cation . The pyridine nitrogen is protonated.

  • Neutral pH (pH 4–9): The molecule exists predominantly as a Neutral Zwitterion (4-pyridone form).

  • Basic pH (pH > 10): The molecule exists as an Anion . The phenolic/enolic proton is removed.

Diagram: Protonation & Tautomeric States

The following diagram illustrates the structural transformation that dictates the spectral shifts.

Tautomerism Fig 1. pH-Dependent Protonation Equilibria of 4-Hydroxypyridine Derivatives Cation Cationic Form (pH < 3) Protonated Nitrogen λmax: ~235 nm Zwitterion Zwitterionic/Neutral Form (pH 4-9) Pyridone Tautomer λmax: ~255-260 nm Cation->Zwitterion -H+ (pKa1 ~3.3) Zwitterion->Cation Anion Anionic Form (pH > 10) Deprotonated Oxygen λmax: ~280-295 nm Zwitterion->Anion -H+ (pKa2 ~11.0) Anion->Zwitterion

Comparative Spectral Analysis

The following table contrasts the UV-Vis characteristics of 2-(Hydroxymethyl)pyridin-4-ol with its closest analogs. The "Shift Sensitivity" metric indicates how drastically the


 changes across the pH range.
Table 1: Comparative UV-Vis Absorption Data
Feature2-(Hydroxymethyl)pyridin-4-ol 4-Hydroxypyridine (Parent)Kojic Acid (Analog)
Core Structure Pyridine (N-heterocycle)Pyridine (N-heterocycle)Pyrone (O-heterocycle)
Acidic

238 nm (Cation)234 nm269 nm
Neutral

258 nm (Pyridone)253 nm268 nm
Basic

292 nm (Anion)285 nm314 nm
Isobestic Points Distinct at pH 3.5 & 10.5Distinct at pH 3.3 & 11.0Less distinct
Shift Sensitivity High (54 nm range)High (51 nm range)Medium (45 nm range)
Primary Transition

(Red-shifted by alkyl group)


and

Key Observation: The hydroxymethyl group at position 2 acts as a weak auxochrome. Compared to the parent 4-hydroxypyridine, it causes a slight bathochromic shift (+3 to +7 nm) across all pH values due to hyperconjugation, but it does not alter the fundamental pH-switching mechanism.

Experimental Protocol: Spectrophotometric pKa Determination

To validate the purity or identity of 2-(Hydroxymethyl)pyridin-4-ol, determining the pKa via UV-Vis titration is the gold standard. This method is self-validating because the presence of sharp isosbestic points confirms that only two absorbing species are in equilibrium (no degradation).

Workflow Diagram

Workflow Fig 2. Spectrophotometric Titration Workflow Start Start: Stock Solution Prep (100 µM in Methanol/Water) BufferPrep Buffer Preparation (Citrate/Phosphate/Borate) pH 2.0 to 12.0 Start->BufferPrep Blanking Baseline Correction (Blank with Buffer only) BufferPrep->Blanking Scan Spectral Scanning (200 nm - 400 nm) Blanking->Scan DataAnalysis Data Analysis Plot Abs vs. pH @ λmax Scan->DataAnalysis Calc Calculate pKa (Henderson-Hasselbalch) DataAnalysis->Calc

Detailed Methodology
  • Stock Preparation: Dissolve 2-(Hydroxymethyl)pyridin-4-ol in deionized water to a concentration of

    
     M. Note: Avoid ethanol if precise pKa is required, as organic solvents shift pKa values.
    
  • Buffer System: Prepare a "Universal Buffer" (Britton-Robinson) to maintain constant ionic strength (

    
     M) across pH 2–12.
    
    • Why? Changes in ionic strength can artificially shift

      
       (solvatochromism), confusing the pKa calculation.
      
  • Titration:

    • Aliquot the stock solution into cuvettes containing buffers at 0.5 pH unit intervals.

    • Record spectra from 200 nm to 400 nm.

  • Validation Check (Isosbestic Points): Overlay the spectra. You must observe a clear crossing point (isosbestic point) between pH 2–5 (Cation/Neutral transition) and pH 9–12 (Neutral/Anion transition).

    • Failure Mode: If the lines do not cross at a single point, the sample is degrading or precipitating.

Troubleshooting & Interferences

When analyzing this compound in drug formulations, be aware of these common interferences:

  • Iron (Fe³⁺) Contamination: Like Kojic acid, 2-(Hydroxymethyl)pyridin-4-ol is a bidentate chelator. Trace iron will form a red-colored complex, creating a false absorption band around 450–500 nm.

    • Solution: Add EDTA to the buffer system to sequester trace metals.

  • Concentration Effects: At high concentrations (>1 mM), hydroxypyridines can form dimers via hydrogen bonding, distorting the "Neutral" spectrum.

    • Solution: Always perform UV quantitation below 50 µM.

References

  • Tautomerism of Hydroxypyridines: Beak, P., et al. "Equilibration Studies: The Energy Differences between 2- and 4-Hydroxypyridine and Their Pyridone Tautomers." Journal of the American Chemical Society, vol. 102, no. 10, 1980.[1] Link

  • Spectrophotometric pKa Determination: Reijenga, J., et al. "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, vol. 8, 2013. Link

  • Kojic Acid Spectral Data: "Kojic Acid: Physical Properties and Spectra." PubChem Database, National Center for Biotechnology Information. Link

  • Pyridine UV-Vis Interpretation: "Interpretation of UV-Vis Spectra: Pyridine Derivatives." University of Toronto Scarborough Chemistry Guide. Link

Sources

Validation

A Senior Application Scientist's Guide to Validated LC-MS Methods for Detecting Pyridine Impurities

The Imperative for Pyridine Impurity Control in Pharmaceuticals Pyridine and its derivatives are fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). However, their presence...

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative for Pyridine Impurity Control in Pharmaceuticals

Pyridine and its derivatives are fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). However, their presence as residual impurities, even at trace levels, can pose significant risks to patient safety and drug product stability. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[1][2] Pyridine, for instance, is classified as a Class II solvent with a concentration limit of 200 ppm.[3] Certain pyridine-containing compounds can also be classified as potential genotoxic impurities (PGIs), which require control at parts-per-million (ppm) levels relative to the API.[4][5]

This guide provides an in-depth comparison of validated Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the detection and quantification of pyridine impurities. As we will explore, the choice of methodology is not arbitrary; it is dictated by the physicochemical properties of the impurity, the required sensitivity, and the nature of the drug matrix. LC-MS has become the gold standard for this application due to its unparalleled sensitivity and specificity, far surpassing older techniques like TLC.[6][7]

The Analytical Challenge: The Nature of Pyridine

The primary analytical challenge with pyridine and many of its derivatives is their high polarity and hydrophilicity.[8] In traditional Reversed-Phase (RP) chromatography, which separates compounds based on hydrophobicity, these polar molecules are poorly retained on nonpolar stationary phases (like C18), often eluting in the void volume with other matrix components. This leads to poor resolution, inadequate peak shape, and significant ion suppression in the mass spectrometer, rendering quantification unreliable. This guide will compare several LC-MS strategies designed to overcome this fundamental challenge.

Comparative Analysis of LC-MS Methodologies

The selection of an appropriate LC-MS method is a critical decision that directly impacts data quality and reliability. Below, we compare the most effective approaches, explaining the causality behind their chromatographic principles and their suitability for pyridine impurity analysis.

Reversed-Phase LC-MS/MS (The Workhorse)

Reversed-Phase Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common starting point for impurity analysis. While challenging for highly polar pyridines, it can be optimized for moderately polar derivatives.

  • Mechanism & Rationale: Separation is based on hydrophobic interactions. To retain polar pyridine compounds, specific conditions are required. Using a highly aqueous mobile phase (e.g., 95-98% water) with a volatile buffer like ammonium formate or ammonium acetate is crucial.[4][5] These buffers are MS-compatible and help to ensure consistent ionization and improved peak shape. The use of a tandem mass spectrometer (e.g., a triple quadrupole) in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity, as it monitors a specific fragmentation of the target impurity, effectively filtering out background noise from the API and excipients.[9]

  • Advantages: Robust, well-understood, and widely available column chemistries and instrumentation.

  • Limitations: May provide insufficient retention for very polar pyridine analogues, leading to elution near the solvent front and potential matrix interference.

Hydrophilic Interaction Liquid Chromatography (HILIC)-MS (The Specialist)

HILIC is specifically designed for the separation of highly polar and hydrophilic compounds that are poorly retained in reversed-phase mode.[10]

  • Mechanism & Rationale: HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded with amide or zwitterionic functional groups) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[11][12] A water-enriched layer forms on the surface of the stationary phase, and polar analytes like pyridine partition between this aqueous layer and the bulk organic mobile phase.[12] This mechanism provides excellent retention for polar compounds. A key advantage for MS detection is that the high organic content of the mobile phase promotes efficient solvent evaporation and desolvation in the electrospray ionization (ESI) source, often leading to a significant enhancement in signal intensity and sensitivity.[11][12]

  • Advantages: Excellent retention of very polar compounds, enhanced MS sensitivity, and MS-friendly mobile phases.

  • Limitations: Requires careful column equilibration, can be more susceptible to matrix effects if not properly optimized, and may show poor retention for non-polar impurities.

Mixed-Mode Chromatography (MMC)-MS (The Versatile Option)

Mixed-mode chromatography employs stationary phases with both hydrophobic (e.g., C18) and ion-exchange (e.g., cation or anion exchange) functionalities.

  • Mechanism & Rationale: This dual retention mechanism provides unique selectivity. For pyridine, which is a basic compound (pKa ~5.2), a mixed-mode column combining reversed-phase and cation-exchange properties is ideal.[8] At a mobile phase pH below its pKa (e.g., pH 3), pyridine will be protonated and can be retained by both hydrophobic and cation-exchange interactions. This allows for fine-tuning of selectivity by adjusting mobile phase organic content, pH, and ionic strength, often achieving separations impossible with a single-mode column.

  • Advantages: Superior selectivity and peak shape control, ability to retain a wider range of impurities with varying polarities.

  • Limitations: Method development can be more complex due to the multiple interaction modes.

Ion-Pairing LC-MS (The Compromise)

Ion-pairing chromatography is a traditional technique to retain charged, polar analytes on reversed-phase columns. However, it is often problematic for LC-MS applications.

  • Mechanism & Rationale: An ion-pairing reagent (e.g., a perfluorinated carboxylic acid) is added to the mobile phase.[13] This reagent has a hydrophobic tail and an ionic head, which pairs with the charged analyte (protonated pyridine), forming a neutral, more hydrophobic complex that can be retained by the C18 stationary phase.[14]

  • Causality of MS Incompatibility: Most traditional ion-pairing reagents (like trifluoroacetic acid, TFA) are non-volatile and are strong ion suppressors.[13] They can coat the MS source and internal components, leading to a drastic reduction in signal for weeks or months. For this reason, ion-pairing reagents should be avoided for LC-MS analysis whenever possible. If absolutely necessary, only volatile ion-pairing reagents like formic acid (for weak pairing) or heptafluorobutyric acid (HFBA) at very low concentrations should be considered, with the understanding that they will still cause some signal suppression and require dedicated instrument use and extensive cleaning.[13] HILIC or MMC are vastly superior alternatives.

Data Summary & Method Performance Comparison

The following table summarizes the key performance characteristics of the discussed LC-MS methods to guide your selection process.

FeatureReversed-Phase LC-MS/MSHILIC-MSMixed-Mode LC-MSIon-Pairing LC-MS
Primary Application Moderately polar impuritiesHighly polar & hydrophilic impuritiesBroad range of polarities, complex mixturesHighly polar basic/acidic impurities (when other methods fail)
Typical LOD/LOQ Low ppm to high ppb (e.g., 0.04 µg/g to 0.13 µg/g)[15]Sub-ppb to low ppbLow ppm to ppbppb to ppm (highly variable)
MS Sensitivity GoodExcellent (due to high organic mobile phase)[11]Very GoodPoor to Fair (significant ion suppression)[13]
Pros Robust, reliable, widely usedSuperior retention for polar analytes, enhances MS signalUnmatched selectivity, excellent peak shape controlEffective for retaining otherwise unretained compounds
Cons Poor retention for very polar analytesLonger equilibration times, complex retention mechanismMore complex method developmentSevere MS signal suppression, instrument contamination[13]
Best for Pyridine? Good for substituted, less polar pyridines.Excellent for pyridine and its polar derivatives.Excellent , offers great flexibility.Not Recommended , use as a last resort.

Validated Experimental Protocols

Trustworthiness in analytical science is built on well-described, validated, and reproducible protocols. The following methods are presented as self-validating systems, incorporating system suitability checks as mandated by regulatory guidelines.

Protocol 1: Validated RP-LC-MS/MS Method for a Pyridine-based Impurity

This protocol is adapted from methodologies developed for trace-level analysis of genotoxic impurities in APIs.[4][5]

1. Objective: To quantify a 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride impurity in a pantoprazole drug substance.

2. Instrumentation & Columns:

  • HPLC or UPLC System (UPLC is preferred for higher resolution and speed)[16]

  • Triple Quadrupole Mass Spectrometer with an ESI source

  • Column: Hypersil BDS C18, 50 mm × 4.6 mm, 3 µm particle size[4][5]

3. Reagents & Materials:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water[4][5]

  • Mobile Phase B: Acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Reference standard of the pyridine impurity and the API

4. Chromatographic & MS Conditions:

  • Flow Rate: 1.0 mL/min[4][5]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Mobile Phase Composition: Isocratic, 79:21 (A:B, v/v)[4][5]

  • MS Ionization Mode: ESI Positive

  • MS Detection Mode: Multiple Reaction Monitoring (MRM)

    • Precursor and product ions must be optimized by infusing a standard solution of the impurity.

5. System Suitability Test (SST):

  • Before sample analysis, inject a standard solution (at the target quantification level) six times.

  • Acceptance Criteria: The relative standard deviation (%RSD) of the peak areas must be ≤ 5.0%. This ensures the system is performing with adequate precision.

6. Validation Protocol (as per ICH Q2(R2) Guidelines[17]):

  • Specificity: Inject blank (diluent), placebo, API solution, and API spiked with the impurity. No interfering peaks should be observed at the retention time of the impurity.[15]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined by signal-to-noise ratio (S/N). Typically, S/N of 3 for LOD and 10 for LOQ. A validated method can achieve an LOQ of ~0.3 ppm for this type of impurity.[4][5]

  • Linearity: Prepare a series of solutions covering 50% to 150% of the target concentration. The correlation coefficient (r²) should be ≥ 0.998.[18]

  • Accuracy (Recovery): Spike the API sample with the impurity at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). The recovery should be within 80-120%.[18][19]

  • Precision (Repeatability): Analyze six replicate preparations of the spiked sample. The %RSD should be ≤ 10%.

Diagram 1: RP-LC-MS/MS Workflow for Impurity Analysis

RP_LCMS_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data & Validation Standard_Prep Standard & SST Preparation SST System Suitability Test (%RSD ≤ 5%) Standard_Prep->SST Inject SST Sol. Sample_Prep Sample Preparation (API Dissolution) LC_Separation LC Separation (Isocratic C18) Sample_Prep->LC_Separation Inject Sample SST->LC_Separation If Pass MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Eluent Integration Peak Integration & Quantification MS_Detection->Integration Raw Data Validation Validation as per ICH Q2(R2) Integration->Validation Calculated Conc. Report Final Report Validation->Report

Caption: Workflow for a validated RP-LC-MS/MS impurity analysis.

Protocol 2: Validated HILIC-MS Method for Polar Pyridine Impurities

This protocol is designed for impurities that are too polar for reliable reversed-phase analysis.

1. Objective: To quantify a highly polar pyridine-based impurity in an API matrix.

2. Instrumentation & Columns:

  • UPLC System

  • High-Resolution Mass Spectrometer (e.g., Q-TOF) or Triple Quadrupole

  • Column: Zwitterionic HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z), 100 mm x 2.1 mm, 2.7 µm

3. Reagents & Materials:

  • Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0

  • Diluent: 90:10 Acetonitrile/Water

  • Reference standard of the polar pyridine impurity

4. Chromatographic & MS Conditions:

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0-1 min: 100% A

    • 1-8 min: Linear gradient to 50% A

    • 8-10 min: Hold at 50% A

    • 10.1-15 min: Return to 100% A (Re-equilibration)

  • MS Ionization Mode: ESI Positive

  • MS Detection Mode: MRM (for Triple Quad) or high-resolution accurate mass (HRAM) extraction (for Q-TOF)

5. Critical Causality: The Importance of Equilibration & Diluent

  • Equilibration: HILIC columns require a longer re-equilibration time (at least 5-10 column volumes) between injections to ensure the aqueous layer on the stationary phase is fully re-established. Failure to do so results in drifting retention times and poor reproducibility.

  • Diluent: The sample must be dissolved in a diluent with a high organic content, similar to the starting mobile phase. Dissolving the sample in a highly aqueous solution can cause severe peak distortion and splitting, as the injection solvent is incompatible with the HILIC retention mechanism.

6. System Suitability & Validation:

  • The SST and validation steps (Specificity, LOD/LOQ, Linearity, Accuracy, Precision) are performed as described in Protocol 1, following ICH Q2(R2) guidelines.[17] The acceptance criteria remain the same.

Diagram 2: Decision Tree for LC Method Selection

Method_Selection_Tree Start Start: Pyridine Impurity Analysis Required Check_Polarity Is the impurity highly polar? Start->Check_Polarity Check_Retention Sufficient retention on C18 column? Check_Polarity->Check_Retention No Use_HILIC Use Validated HILIC-MS Check_Polarity->Use_HILIC Yes Use_RP Use Validated Reversed-Phase LC-MS/MS Check_Retention->Use_RP Yes Check_Retention->Use_HILIC No Consider_MMC Consider Mixed-Mode Chromatography (MMC) Check_Retention->Consider_MMC If poor selectivity Use_HILIC->Consider_MMC Alternative Avoid_IP Avoid Ion-Pairing LC-MS if possible Use_HILIC->Avoid_IP If HILIC fails

Caption: Decision guide for selecting the optimal LC method.

Conclusion and Future Outlook

The successful detection and quantification of pyridine impurities hinge on a scientifically sound approach to method selection and validation. While reversed-phase LC-MS/MS remains a valuable tool for moderately polar compounds, the inherent hydrophilicity of pyridine and its analogues necessitates the use of specialized techniques like HILIC and Mixed-Mode chromatography. These methods provide the necessary retention and are highly compatible with mass spectrometry, delivering superior sensitivity and data quality.[10] The industry trend towards Ultra-High-Performance Liquid Chromatography (UPLC) further enhances these methods by providing faster analysis times and greater peak resolution, allowing for higher throughput in quality control environments. By understanding the causal relationships between analyte properties, stationary phase chemistry, and mobile phase composition, researchers can develop robust, reliable, and regulatory-compliant methods to ensure the safety and efficacy of pharmaceutical products.

References

  • Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

  • National Institutes of Health (NIH). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. [Link]

  • International Journal of Applied Pharmaceutics. Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • Royal Society of Chemistry (RSC). A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient. [Link]

  • SpringerLink. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. [Link]

  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • Resolve Mass. Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • ResearchGate. A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities in the Vismodegib Active Pharmaceutical Ingredient. [Link]

  • PubMed. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]

  • Ion-Sense. LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • Waters Corporation. High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. [Link]

  • PubMed. Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. [Link]

  • ResearchGate. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

  • Chromatography Today. HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. [Link]

  • European Medicines Agency (EMA). ICH guideline Q3B(R2) on impurities in new drug products. [Link]

  • National Institutes of Health (NIH). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. [Link]

  • PubMed. Investigation of the Separation of Heterocyclic Aromatic Amines by Reversed Phase Ion-Pair Liquid Chromatography Coupled With Tandem Mass Spectrometry. [Link]

  • Veeprho. High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

  • U.S. Food and Drug Administration (FDA). Q3A Impurities in New Drug Substances. [Link]

  • PubMed Central. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. [Link]

  • National Institutes of Health (NIH). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • ResearchGate. Which ion pair reagents are compatible with LC-MS?. [Link]

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Rasayan Journal of Chemistry. LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. [Link]

  • MDPI. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. [Link]

  • CDSCO. Regulatory Aspects and Impurity Profiling of Pharmaceutical Products. [Link]

  • Agilent. Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. [Link]

  • LGC Group. The benefits of high-resolution mass spectrometry for impurity profiling. [Link]

  • AIFA. Impurities in Drug Substance and Drug Product Regulatory aspects. [Link]

  • Agilent. Mastering HILIC-Z Separation for Polar Analytes. [Link]

  • PubMed. LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. [Link]

  • Therapeutic Goods Administration (TGA). Guidance 18: Impurities in drug substances and drug products. [Link]

  • SpringerLink. UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. [Link]

  • Waters Corporation. Impurities Application Notebook. [Link]

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Comparative

A Comparative Guide to the 13C NMR Chemical Shifts for the Confirmation of 2-(Hydroxymethyl)pyridin-4-ol

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progress. For researchers synthesizing derivatives of the pyri...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progress. For researchers synthesizing derivatives of the pyridine scaffold, such as 2-(Hydroxymethyl)pyridin-4-ol, a molecule with potential applications in medicinal chemistry, nuclear magnetic resonance (NMR) spectroscopy is an indispensable analytical technique. This guide provides an in-depth analysis of the expected 13C NMR chemical shifts for 2-(Hydroxymethyl)pyridin-4-ol, offering a comparative framework against structurally related compounds to aid in its definitive identification.

The substitution pattern of the pyridine ring in 2-(Hydroxymethyl)pyridin-4-ol, featuring both a hydroxyl and a hydroxymethyl group, introduces a unique electronic environment for each carbon atom. Understanding the expected chemical shifts is paramount for researchers to confirm the successful synthesis and purity of this target molecule. This guide will delve into the predicted 13C NMR spectrum, substantiated by comparisons with known experimental data for pyridine and 2-(hydroxymethyl)pyridine, and provide a detailed experimental protocol for acquiring high-quality 13C NMR data.

Comparative Analysis of 13C NMR Chemical Shifts

The 13C NMR chemical shifts of substituted pyridines are influenced by the electronic effects of the substituents. The introduction of an electron-donating hydroxyl group (-OH) at the 4-position and a hydroxymethyl group (-CH2OH) at the 2-position in the pyridine ring of 2-(Hydroxymethyl)pyridin-4-ol leads to predictable changes in the chemical shifts of the ring carbons compared to unsubstituted pyridine.

Below is a comparative table of the experimental 13C NMR chemical shifts for pyridine and 2-(hydroxymethyl)pyridine, alongside the predicted chemical shifts for 2-(Hydroxymethyl)pyridin-4-ol. These predictions are derived from the additive effects of the substituents and analysis of similar compounds.

Carbon AtomPyridine (ppm)[1][2]2-(Hydroxymethyl)pyridine (ppm)[3]Predicted 2-(Hydroxymethyl)pyridin-4-ol (ppm)
C2150.1162.1~158-162
C3123.8121.2~118-122
C4136.1136.8~155-159
C5123.8121.2~110-114
C6150.1148.9~145-149
-CH2OH-64.5~60-65

Rationale for Predicted Shifts:

  • C2: The presence of the hydroxymethyl group at this position is expected to have a significant deshielding effect, similar to that observed in 2-(hydroxymethyl)pyridine.

  • C3: This carbon is ortho to both substituents. The electron-donating nature of the hydroxyl group at C4 will likely cause an upfield shift.

  • C4: The direct attachment of the electronegative oxygen atom of the hydroxyl group will cause a strong deshielding effect, resulting in a downfield shift to a value significantly higher than in pyridine or 2-(hydroxymethyl)pyridine.

  • C5: This carbon is meta to the hydroxymethyl group and ortho to the hydroxyl group, and is expected to experience an upfield shift due to the electron-donating resonance effect of the C4-OH group.

  • C6: Being para to the hydroxyl group, this carbon will also be shielded, leading to an upfield shift compared to pyridine.

  • -CH2OH: The chemical shift of the hydroxymethyl carbon is expected to be in the typical range for a carbon singly bonded to an oxygen atom, around 60-65 ppm.[4]

Visualizing the Structure and Assignments

The following diagram illustrates the structure of 2-(Hydroxymethyl)pyridin-4-ol with the numbering of the carbon atoms corresponding to the data in the table.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing dissolve Dissolve ~20-30 mg of sample in ~0.6-0.7 mL of DMSO-d6 vortex Vortex to ensure homogeneous solution dissolve->vortex transfer Transfer to a 5 mm NMR tube vortex->transfer lock Lock on DMSO-d6 signal transfer->lock shim Shim the sample lock->shim setup Set up 13C experiment (e.g., zgpg30) shim->setup params Key Parameters: - Spectral Width: ~240 ppm - Acquisition Time: ~1-2 s - Relaxation Delay (d1): 2-5 s - Number of Scans: >1024 setup->params acquire Acquire data params->acquire ft Fourier Transform acquire->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline reference Reference to DMSO-d6 (δ ~39.52 ppm) baseline->reference

Figure 2. Recommended workflow for 13C NMR analysis.

Detailed Methodological Considerations:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent due to its ability to dissolve a wide range of polar compounds and its distinct solvent peak that can be used for referencing. The hydroxyl protons will also be observable in this solvent.

  • Concentration: A concentration of 20-30 mg in 0.6-0.7 mL of solvent is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable acquisition time.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments) is appropriate.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons, which often have longer relaxation times.

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Accurate referencing is crucial. The residual solvent peak of DMSO-d6 should be referenced to 39.52 ppm.

Conclusion

The structural confirmation of 2-(Hydroxymethyl)pyridin-4-ol by 13C NMR spectroscopy relies on a careful comparison of the experimental spectrum with predicted chemical shifts derived from the analysis of analogous compounds. The provided comparative data and detailed experimental protocol offer a robust framework for researchers to confidently identify their synthesized product. The distinct electronic environment created by the hydroxyl and hydroxymethyl substituents results in a unique 13C NMR fingerprint, which, when correctly interpreted, serves as definitive proof of structure.

References

  • Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Available from: [Link].

  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link].

  • Characterizing 13C Spectral Assignments and Substituent Distributions of Hydroxypropylmethylcellulose Acetyl Succinate Using Dynamic Nuclear Polarization Nuclear Magnetic Resonance Spectroscopy. PubMed Central. Available from: [Link].

  • High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. The Royal Society of Chemistry. Available from: [Link].

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available from: [Link].

  • 13C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. ResearchGate. Available from: [Link].

  • 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available from: [Link].

  • 13C-NMR spectrum of (4). ResearchGate. Available from: [Link].

  • Pyridine-1,3,4-Thiadiazole-Schiff Base Derivatives, as Antioxidant and Antimitotic Agent: Synthesis. Radhabai Kale Mahila Mahavidyalaya Ahmednagar. Available from: [Link].

  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. PMC. Available from: [Link].

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available from: [Link].

  • Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. international journal of research culture society. Available from: [Link].

  • Pyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link].

Sources

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